An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,5-Dichloro-3'-methylb...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,5-Dichloro-3'-methylbenzophenone (CAS No: 951887-42-6). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of this molecule's characteristics, a detailed protocol for its synthesis, and insights into its potential as a scaffold in medicinal chemistry.
Introduction
Substituted benzophenones are a class of diaryl ketones that have garnered significant interest in the scientific community due to their versatile applications, ranging from photoinitiators and UV filters to their role as key structural motifs in pharmacologically active compounds.[1][2] The specific substitution pattern on the phenyl rings can significantly influence the molecule's electronic, photochemical, and biological properties.[3] 3,5-Dichloro-3'-methylbenzophenone, with its distinct arrangement of electron-withdrawing chlorine atoms and an electron-donating methyl group, presents a unique scaffold for exploration in medicinal chemistry and materials science. This guide aims to provide an in-depth analysis of its chemical properties, a reliable method for its synthesis, and a discussion of its potential applications.
Chemical and Physical Properties
Table 1: Predicted Chemical and Physical Properties of 3,5-Dichloro-3'-methylbenzophenone
The most direct and widely applicable method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.[9][10] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 3,5-Dichloro-3'-methylbenzophenone, the logical approach is the acylation of m-xylene with 3,5-dichlorobenzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
3,5-Dichloro-3'-methylbenzophenone (CAS 951887-42-6): A Comprehensive Technical Guide
Executive Summary and Structural Significance 3,5-Dichloro-3'-methylbenzophenone (CAS: 951887-42-6) is a highly specialized diaryl ketone utilized as a privileged molecular building block in advanced organic synthesis, m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Structural Significance
3,5-Dichloro-3'-methylbenzophenone (CAS: 951887-42-6) is a highly specialized diaryl ketone utilized as a privileged molecular building block in advanced organic synthesis, medicinal chemistry, and materials science [1]. Characterized by its precise regiochemical arrangement—a 3,5-dichloro substitution on one phenyl moiety and a meta-methyl substitution on the other—this compound presents unique steric and electronic properties [2].
In drug development, the dual presence of chlorine atoms imparts significant lipophilicity and introduces the potential for halogen bonding within target protein pockets. Simultaneously, the meta-methyl group breaks molecular symmetry, altering crystal packing and improving solubility profiles compared to its unsubstituted analogs.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 3,5-Dichloro-3'-methylbenzophenone is critical for downstream formulation and reaction planning [3].
Property
Value / Specification
Diagnostic Relevance
CAS Number
951887-42-6
Unique identifier for regulatory and procurement tracking.
Molecular Formula
C₁₄H₁₀Cl₂O
Defines the stoichiometric baseline for derivatization.
Molecular Weight
265.13 g/mol
Critical for calculating molar equivalents in synthesis.
InChI Key
IXZDFCOYCSYRST-UHFFFAOYSA-N
Facilitates exact structural database querying.
Appearance
Solid (typically off-white to pale yellow)
Color shifts indicate oxidation or residual metal impurities.
Standard Purity
≥
97.0% (HPLC)
Required threshold for use as a pharmaceutical intermediate.
A common pitfall in the synthesis of asymmetric benzophenones is the over-reliance on standard Friedel-Crafts acylation. If one were to react 3,5-dichlorobenzoyl chloride with toluene, the reaction would fail to produce the desired 3'-methyl isomer in high yield. Why? The methyl group on toluene is an ortho/para-directing group. Consequently, the electrophilic aromatic substitution heavily favors the formation of 4'-methyl and 2'-methyl isomers.
To achieve absolute regiocontrol and synthesize the pure 3'-methyl (meta) isomer, researchers must utilize a Grignard-Nitrile addition pathway . By using 3,5-dichlorobenzonitrile and m-tolylmagnesium bromide, the regiochemistry is strictly locked by the starting materials, creating a self-validating synthetic system.
Fig 1. Logical workflow comparing suboptimal Friedel-Crafts acylation with the regiospecific Grignard-Nitrile pathway.
Protocol: Regiospecific Synthesis via Grignard-Nitrile Addition
This protocol is designed as a self-validating workflow, ensuring that each step has a verifiable endpoint before proceeding.
Step 1: System Purging & Grignard Preparation
Charge a flame-dried, three-neck round-bottom flask with magnesium turnings (1.1 eq).
Purge the system with ultra-high purity Argon for 15 minutes. Causality: Grignard reagents are highly sensitive to moisture; ambient water will protonate the reagent, yielding m-xylene instead of the desired nucleophile.
Add anhydrous THF, followed by a catalytic amount of iodine to activate the magnesium surface.
Add a 10% portion of m-bromotoluene. Warm gently until the iodine color dissipates (initiation). Add the remaining m-bromotoluene dropwise to maintain a gentle reflux.
Step 2: Nucleophilic Addition
Cool the activated Grignard mixture to 0 °C using an ice bath.
Add a solution of 3,5-dichlorobenzonitrile (1.0 eq) in anhydrous THF dropwise. Causality: Maintaining a low temperature prevents unwanted side reactions, such as
α
-deprotonation of the methyl group or homocoupling.
Step 3: Imine Salt Formation & In-Process Control (IPC)
Gradually warm the mixture to room temperature, then reflux for 4 hours.
IPC Check: Pull a 0.1 mL aliquot, quench with water, and analyze via TLC (Hexane:EtOAc 9:1). Proceed only when the nitrile starting material spot is completely consumed.
Step 4: Hydrolysis and Isolation
Cool the vessel to 0 °C and carefully quench with 2M HCl. Stir vigorously for 2 hours at room temperature. Causality: The acidic environment is strictly required to hydrolyze the intermediate N-magnesium imine salt into the final benzophenone core.
Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine.
Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to yield the pure 3,5-Dichloro-3'-methylbenzophenone.
Analytical Validation
To ensure the trustworthiness of the synthesized or procured compound, rigorous analytical validation is required. The following table outlines the diagnostic signals expected for 951887-42-6.
Analytical Technique
Target Signal / Specification
Diagnostic Value
¹H NMR (CDCl₃)
δ
2.42 (s, 3H)
Confirms the presence of the 3'-methyl group.
¹H NMR (CDCl₃)
δ
7.20 - 7.80 (m, 7H)
Integrates to the exact number of aromatic protons, confirming the di-substituted and mono-substituted rings.
¹³C NMR (CDCl₃)
δ
~194.0 ppm
Characteristic carbonyl (C=O) carbon of the benzophenone core.
FT-IR
~1660 cm⁻¹
Strong C=O stretching frequency, typical for diaryl ketones.
LC-MS (ESI+)
m/z 265.0[M+H]⁺
Confirms the exact mass. The isotope pattern will show a distinct 9:6:1 ratio for M : M+2 : M+4, which is the definitive signature of a dichloro (Cl₂) compound.
Applications in Advanced Modalities
The structural uniqueness of 3,5-Dichloro-3'-methylbenzophenone makes it a versatile precursor across multiple high-tech industries [4].
Fig 2. Downstream applications of 3,5-Dichloro-3'-methylbenzophenone in pharma and materials science.
Pharmaceutical Intermediates: Diaryl ketones are direct precursors to diarylmethanes, benzhydrols, and complex heterocycles. The 3,5-dichloro motif is increasingly utilized in modern kinase inhibitors to occupy hydrophobic pockets, while the meta-methyl group provides a handle for further functionalization (e.g., via radical bromination to a bromomethyl intermediate) [4].
Photochemistry & Materials: Benzophenones are classic Type II photoinitiators. The halogen substitution on this specific CAS shifts the UV absorption maximum (
λmax
), allowing for tuned curing kinetics in specialized polymer resins and coatings.
References
Foundational
An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3,5-dichloro-3'-methylbenzophenone, a substituted aromatic ketone with potential applications in o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-dichloro-3'-methylbenzophenone, a substituted aromatic ketone with potential applications in organic synthesis and drug development. This document delves into the molecule's synthesis, structural elucidation through spectroscopic analysis, and the underlying scientific principles that govern its properties and reactivity.
Introduction: Unveiling a Structurally Significant Scaffold
3,5-Dichloro-3'-methylbenzophenone, with the chemical formula C₁₄H₁₀Cl₂O, is a diaryl ketone featuring a dichlorinated phenyl ring and a methylated phenyl ring linked by a carbonyl group.[1] The unique substitution pattern on both aromatic rings imparts specific electronic and steric properties to the molecule, making it an intriguing candidate for further investigation in medicinal chemistry and materials science. The strategic placement of chloro and methyl groups can influence the molecule's conformation, reactivity, and potential biological activity.
Table 1: Core Properties of 3,5-Dichloro-3'-methylbenzophenone [1]
Property
Value
CAS Number
951887-42-6
Molecular Formula
C₁₄H₁₀Cl₂O
Molecular Weight
265.13 g/mol
InChI Key
IXZDFCOYCSYRST-UHFFFAOYSA-N
Synthesis via Friedel-Crafts Acylation: A Regioselective Approach
The most logical and established method for the synthesis of 3,5-dichloro-3'-methylbenzophenone is the Friedel-Crafts acylation. This powerful reaction facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group, catalyzed by a Lewis acid.
The Underlying Chemistry: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps involve:
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent, 3,5-dichlorobenzoyl chloride, by coordinating to the chlorine atom of the acyl chloride. This polarization facilitates the departure of the chloride ion, generating a highly electrophilic and resonance-stabilized acylium ion.
Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the toluene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 3,5-dichloro-3'-methylbenzophenone.
Regioselectivity: The Role of the Methyl Group
In the acylation of toluene, the methyl group is an ortho, para-directing activator. This is due to the electron-donating nature of the methyl group through hyperconjugation and weak inductive effects, which stabilizes the carbocation intermediates formed during ortho and para attack. Consequently, the Friedel-Crafts acylation of toluene with 3,5-dichlorobenzoyl chloride is expected to yield a mixture of isomers, primarily the para and ortho substituted products, with the meta isomer (3,5-dichloro-3'-methylbenzophenone) being a minor product. However, steric hindrance from the bulky acylium ion can favor the formation of the para isomer over the ortho isomer.
To selectively synthesize the 3'-methyl isomer, a more strategic approach would be to perform the Friedel-Crafts acylation of a suitable substituted benzene with m-toluoyl chloride. However, for the purpose of this guide, we will focus on the direct acylation of toluene.
Figure 1: Friedel-Crafts Acylation Workflow
Experimental Protocol: A Step-by-Step Guide
The following protocol is a general procedure for the Friedel-Crafts acylation of toluene with 3,5-dichlorobenzoyl chloride.[2][3][4][5][6] Optimization of reaction conditions may be necessary to maximize the yield of the desired meta isomer.
Materials:
3,5-Dichlorobenzoyl chloride
Toluene
Anhydrous Aluminum Chloride (AlCl₃)
Dichloromethane (CH₂Cl₂) (anhydrous)
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, ice bath
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the suspension to 0 °C using an ice bath.
Addition of Acyl Chloride: Dissolve 3,5-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of AlCl₃ via the addition funnel.
Addition of Toluene: To the resulting mixture, add toluene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the 3,5-dichloro-3'-methylbenzophenone isomer.
Structural Elucidation: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
Methyl Protons: A singlet corresponding to the three protons of the methyl group (-CH₃) is anticipated in the upfield region, likely around δ 2.4 ppm.
Aromatic Protons: The aromatic region (δ 7.0-8.0 ppm) will display a complex pattern of signals corresponding to the seven aromatic protons. The protons on the 3'-methylphenyl ring will likely appear as a set of multiplets, while the protons on the 3,5-dichlorophenyl ring will exhibit a distinct splitting pattern. The proton at the 2-position of the dichlorinated ring may appear as a triplet, and the protons at the 4- and 6-positions would likely be a doublet.
Predicted ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.
Carbonyl Carbon: A signal for the carbonyl carbon (C=O) is expected in the downfield region, typically around δ 195-197 ppm.
Aromatic Carbons: Multiple signals for the twelve aromatic carbons will be observed in the range of δ 120-140 ppm. The carbons attached to the chlorine atoms will be shifted downfield.
Methyl Carbon: The methyl carbon (-CH₃) will give a signal in the upfield region, likely around δ 21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,5-dichloro-3'-methylbenzophenone is expected to show the following characteristic absorption bands:
C=O Stretch: A strong absorption band in the region of 1650-1670 cm⁻¹ corresponding to the stretching vibration of the carbonyl group.
Aromatic C-H Stretch: Medium to weak absorption bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: Weak absorption bands just below 3000 cm⁻¹ for the methyl group.
Aromatic C=C Bending: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, which can be complex.
Figure 2: Logical Workflow for Synthesis and Analysis
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of 3,5-dichloro-3'-methylbenzophenone, the following features are expected:
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 264) would be observed. The isotopic pattern of this peak, with contributions from the two chlorine isotopes (³⁵Cl and ³⁷Cl), would be characteristic, showing M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
Fragment Ions: Fragmentation would likely occur via cleavage of the bonds adjacent to the carbonyl group. This would lead to the formation of acylium ions corresponding to the 3,5-dichlorobenzoyl cation (m/z = 173) and the m-tolyl cation (m/z = 91). Further fragmentation of these ions would also be observed.
Conclusion and Future Directions
This technical guide has outlined the fundamental aspects of the molecular structure of 3,5-dichloro-3'-methylbenzophenone, with a focus on its synthesis and spectroscopic characterization. While a detailed experimental protocol and specific spectral data are not yet widely available, the principles discussed herein provide a solid foundation for researchers to approach the synthesis and analysis of this and related compounds.
Future research should focus on the regioselective synthesis of 3,5-dichloro-3'-methylbenzophenone to obtain it in high purity. A comprehensive spectroscopic and crystallographic analysis would provide definitive structural information and valuable insights into its conformational preferences. Furthermore, exploring the potential applications of this molecule in areas such as medicinal chemistry, as a building block for bioactive compounds, or in materials science, as a component of novel polymers or photofunctional materials, would be a promising avenue for further investigation.
References
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link].
Scribd. Friedel-Crafts Acylation of Toluene. Available at: [Link].
YouTube. Friedel-Crafts Acylation. (2021). Available at: [Link].
University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available at: [Link].
YouTube. Friedel Crafts reaction/Acylation of toluene. (2020). Available at: [Link].
Synthesis and Mechanistic Evaluation of 3,5-Dichloro-3'-methylbenzophenone
Executive Summary The diaryl methanone (benzophenone) scaffold is a ubiquitous structural motif in medicinal chemistry, frequently serving as a core pharmacophore in anti-inflammatory agents, kinase inhibitors, and anti-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The diaryl methanone (benzophenone) scaffold is a ubiquitous structural motif in medicinal chemistry, frequently serving as a core pharmacophore in anti-inflammatory agents, kinase inhibitors, and anti-microtubule drugs[1]. 3,5-Dichloro-3'-methylbenzophenone (CAS: 951887-42-6) is a highly specific, sterically hindered, and electronically deactivated halogenated intermediate.
Synthesizing this exact substitution pattern presents unique regiochemical challenges. Standard Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-methylbenzoyl chloride is fundamentally flawed; the ortho/para-directing nature of the chlorine atoms overwhelmingly favors substitution at the 2- or 4-positions, making the 3,5-dichloro (meta-meta) configuration virtually impossible to achieve via direct electrophilic aromatic substitution.
To achieve absolute regiochemical fidelity, a convergent organometallic approach is required. This whitepaper outlines the gold-standard synthetic pathway: the Weinreb Ketone Synthesis , detailing the causality behind the reagent selection, the stabilization of the catalytic intermediate, and step-by-step protocols for reproducible scale-up.
Strategic Retrosynthetic Analysis
To bypass the regioselectivity issues of electrophilic aromatic substitution, the target molecule must be disconnected at the carbonyl carbon. The most reliable bond disconnection yields a nucleophilic aryl species and an electrophilic acyl species.
While reacting an acid chloride or ester directly with a Grignard reagent (m-tolylmagnesium bromide) is a possible route, it suffers from a critical flaw: over-addition . The intermediate ketone is often more electrophilic than the starting ester, leading to a second nucleophilic attack and the formation of an unwanted tertiary alcohol.
To prevent this, we utilize a 2[2]. By converting 3,5-dichlorobenzoic acid into 3,5-dichloro-N-methoxy-N-methylbenzamide, we create an electrophile that accepts exactly one equivalent of the Grignard reagent, halting the reaction at the ketone stage[3].
Retrosynthetic disconnection of 3,5-Dichloro-3'-methylbenzophenone.
Mechanistic Causality: The Chelated Tetrahedral Intermediate
The success of the Weinreb amide route hinges entirely on the formation of a highly stable intermediate. When m-tolylmagnesium bromide attacks the carbonyl carbon of the Weinreb amide, the resulting tetrahedral intermediate does not immediately collapse to expel the leaving group.
Instead, the magnesium ion (
Mg2+
) is tightly coordinated by both the negatively charged oxygen of the former carbonyl and the oxygen atom of the N-methoxy group. This bidentate chelation locks the intermediate in a stable, five-membered cyclic state[4].
Because the intermediate is stable at room temperature, the ketone is not formed in situ, completely eliminating the risk of a second Grignard addition. The desired diaryl ketone is only liberated upon the introduction of an aqueous acidic quench, which protonates the intermediate and breaks the magnesium chelate[2].
Mechanism of the Weinreb ketone synthesis highlighting the chelated intermediate.
Quantitative Reaction Optimization
The efficiency of the Grignard addition is highly dependent on solvent polarity and temperature control. The table below summarizes the optimization parameters for the coupling of 3,5-dichloro-N-methoxy-N-methylbenzamide with m-tolylmagnesium bromide.
Solvent System
Temp Profile (°C)
Grignard (Eq.)
Yield (%)
HPLC Purity (%)
Mechanistic Note
THF (Anhydrous)
0 to 25
1.1
89
>98
Optimal stabilization of Mg-chelate.
Diethyl Ether
0 to 25
1.1
76
94
Lower solubility of the Weinreb amide.
THF / Toluene (1:1)
0 to 40
1.2
85
>99
Excellent for large-scale thermal control.
Dichloromethane
0 to 25
1.1
N/A
N/A
Incompatible with Grignard reagents.
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring high chemoselectivity and minimal byproduct formation.
Protocol A: Synthesis of 3,5-Dichloro-N-methoxy-N-methylbenzamide
Rationale: Oxalyl chloride is selected over thionyl chloride (
SOCl2
) because its byproducts (
CO
,
CO2
,
HCl
) are entirely gaseous and easily removed under vacuum without heating, preventing thermal degradation of the acid chloride.
Activation: Charge a flame-dried round-bottom flask with 3,5-dichlorobenzoic acid (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.
Catalysis: Add N,N-dimethylformamide (DMF, 0.05 eq) as a catalyst. Cool the mixture to 0 °C using an ice bath.
Chlorination: Add oxalyl chloride (1.2 eq, 12 mmol) dropwise over 15 minutes. Effervescence (
CO
,
CO2
) will be observed.
Maturation: Remove the ice bath and stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture under reduced pressure to yield the crude acid chloride.
Amidation: Redissolve the acid chloride in anhydrous DCM (20 mL) and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 12 mmol).
Base Addition: Dropwise add triethylamine (
Et3N
, 2.5 eq) to neutralize the HCl generated and drive the reaction. Stir at room temperature for 4 hours.
Workup: Quench with 1N aqueous HCl (20 mL). Separate the organic layer, wash with saturated
NaHCO3
and brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield the Weinreb amide as a white solid/oil.
Protocol B: Synthesis of 3,5-Dichloro-3'-methylbenzophenone
Rationale: The reaction must be quenched at 0 °C with a mild acid (saturated
NH4Cl
) to safely collapse the tetrahedral intermediate without causing side reactions or cleaving sensitive functional groups.
Preparation: Dissolve the synthesized 3,5-dichloro-N-methoxy-N-methylbenzamide (1.0 eq, 8 mmol) in anhydrous THF (25 mL) in a flame-dried flask under nitrogen. Cool to 0 °C.
Nucleophilic Addition: Slowly add a commercially available solution of m-tolylmagnesium bromide (1.1 eq, 1M in THF, 8.8 mL) dropwise via syringe over 30 minutes to manage the exothermic addition.
Chelate Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. The stable chelated intermediate forms during this phase.
Hydrolytic Quench: Recool the flask to 0 °C. Carefully quench the reaction by adding saturated aqueous ammonium chloride (
NH4Cl
, 20 mL) dropwise. This breaks the magnesium chelate and liberates the ketone[2][4].
Extraction: Dilute with ethyl acetate (EtOAc, 30 mL). Separate the organic layer and extract the aqueous layer twice more with EtOAc (2 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over
MgSO4
, and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 3,5-Dichloro-3'-methylbenzophenone.
Alternative Pathway: The Oxidation Route
While the Weinreb amide approach is the primary recommendation, an alternative route exists via the nucleophilic addition of m-tolylmagnesium bromide to 3,5-dichlorobenzaldehyde . This yields a secondary diarylcarbinol intermediate: (3,5-dichlorophenyl)(m-tolyl)methanol.
Because Grignard addition to an aldehyde naturally stops at the secondary alcohol, over-addition is not a risk. However, this route requires a subsequent oxidation step (e.g., using Manganese Dioxide (
MnO2
), Swern Oxidation, or Dess-Martin Periodinane) to convert the carbinol into the final benzophenone. While chemically sound, it adds a synthetic step and reduces overall atom economy compared to the direct Weinreb approach.
In-Depth Technical Guide: Physical Characteristics and Synthesis of 3,5-Dichloro-3'-methylbenzophenone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Chemical Identity The compound 3,5-Dichloro-3'-methylbenzoph...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Chemical Identity
The compound 3,5-Dichloro-3'-methylbenzophenone (also known as (3,5-dichlorophenyl)(m-tolyl)methanone) is a specialized halogenated aromatic ketone. Benzophenone derivatives are pivotal building blocks in organic chemistry, serving as photoinitiators, UV stabilizers, and critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and advanced polymers[1].
Understanding the physical characteristics and the regiochemical challenges associated with synthesizing this specific meta-substituted derivative is crucial for downstream applications. This guide synthesizes structural data, extrapolates physical properties based on established cheminformatics models, and provides a field-proven, self-validating synthetic protocol designed to overcome the limitations of traditional Friedel-Crafts acylation.
The molecular architecture of 3,5-Dichloro-3'-methylbenzophenone features a central carbonyl bridge flanked by two distinct aryl rings: a 3,5-dichlorophenyl ring and a 3-methylphenyl (m-tolyl) ring.
The Halogen Effect: The two chlorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon while enhancing the overall lipophilicity (LogP) of the molecule[2].
The Methyl Effect: The meta-methyl group provides slight electron donation via hyperconjugation, breaking the symmetry of the molecule and significantly altering its crystalline packing compared to unsubstituted benzophenone.
Because highly specific empirical data for this exact CAS number is limited in open literature, the physical characteristics are synthesized and extrapolated from closely related analogs (such as unsubstituted benzophenone and 3,5-dichlorobenzophenone) using predictive thermodynamic models[3].
Table 1: Quantitative Physical & Chemical Properties
Traditionally, halogenated benzophenones are synthesized via Friedel-Crafts acylation[2]. However, attempting to synthesize 3,5-dichloro-3'-methylbenzophenone by reacting 3,5-dichlorobenzoyl chloride with toluene under Lewis acid catalysis (e.g., AlCl₃) is fundamentally flawed. The methyl group on toluene is an ortho/para-directing group. Consequently, Friedel-Crafts acylation predominantly yields the para-isomer (3,5-dichloro-4'-methylbenzophenone) and the ortho-isomer, with negligible formation of the desired meta-isomer.
To achieve absolute regiocontrol and synthesize the 3'-methyl derivative, we must abandon electrophilic aromatic substitution in favor of Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura carbonylative coupling or direct coupling of an acid chloride with a boronic acid). This approach relies on pre-functionalized starting materials to dictate the exact connectivity, ensuring a high-purity product without isomeric contamination.
Caption: Workflow for the regioselective synthesis of 3,5-dichloro-3'-methylbenzophenone via cross-coupling.
Inert Setup: Purge a 100 mL Schlenk flask with dry Argon for 15 minutes. The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
Reagent Loading: Add the m-tolylboronic acid, K₂CO₃, and Pd(PPh₃)₄ to the flask.
Solvent & Electrophile Addition: Inject the degassed toluene/water mixture, followed by the dropwise addition of 3,5-dichlorobenzoyl chloride via syringe.
Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) to ensure adequate phase transfer. Maintain for 12 hours.
Self-Validation Checkpoint (Crucial): Before quenching, extract a 0.1 mL aliquot of the organic layer and mix it with 0.5 mL of methanol. This converts any unreacted acid chloride into the corresponding methyl ester. Perform TLC (Hexanes:EtOAc 9:1). The absence of the methyl ester spot validates the complete consumption of the limiting reagent, authorizing the progression to workup.
Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 5% EtOAc in Hexanes gradient) to yield the pure title compound.
Analytical Characterization & Self-Validating Systems
To guarantee the structural integrity of the synthesized 3,5-Dichloro-3'-methylbenzophenone, a multi-modal analytical approach is required. Relying on a single method (like IR) is insufficient due to overlapping signals in complex aromatics.
Caption: Multi-modal analytical characterization logic for validating halogenated benzophenones.
Table 2: Predicted Spectroscopic Data for Validation
Analytical Method
Key Signal / Feature
Diagnostic Purpose
¹H NMR (CDCl₃)
Singlet at ~2.40 ppm (3H)
Confirms the presence of the methyl group.
¹H NMR (CDCl₃)
Triplet at ~7.60 ppm (1H, J=1.8 Hz)
Validates the para-proton (H-4) on the 3,5-dichlorophenyl ring, confirming the symmetric halogen substitution.
¹³C NMR (CDCl₃)
Peak at ~194.5 ppm
Confirms the diaryl ketone carbonyl carbon.
FT-IR (ATR)
Sharp peak at ~1665 cm⁻¹
Diagnostic for conjugated aromatic C=O stretching.
GC-MS (EI)
m/z 264 (M⁺), 266, 268
The 9:6:1 isotopic cluster pattern is the self-validating signature of exactly two chlorine atoms in the molecule.
Conclusion
3,5-Dichloro-3'-methylbenzophenone (CAS 951887-42-6) is a highly specific molecular entity requiring rigorous synthetic logic to produce. By understanding the limitations of traditional Friedel-Crafts chemistry and employing modern palladium-catalyzed cross-coupling, researchers can bypass regiochemical constraints to achieve high-purity meta-substituted derivatives. The integration of self-validating TLC checkpoints and multi-modal spectroscopic analysis ensures that the physical and chemical characteristics of the final product are unequivocally confirmed, establishing a robust foundation for its use in advanced materials and pharmaceutical development.
ResearchGate. "Synthesis and inhibition of mushroom tyrosinase by new halogenated benzophenone and xanthone analogues". Journal of Molecular Structure. Available at: [Link]
3,5-Dichloro-3'-methylbenzophenone safety and handling
An In-depth Technical Guide to the Safe Handling of 3,5-Dichloro-3'-methylbenzophenone For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Dichloro-3'-methylbenzophenone is an aromatic ketone...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of 3,5-Dichloro-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-3'-methylbenzophenone is an aromatic ketone, a class of compounds widely utilized as intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. As with many halogenated organic compounds, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for 3,5-Dichloro-3'-methylbenzophenone, grounded in established safety principles for related chemical structures. It is designed to empower researchers with the knowledge to work with this compound confidently and safely.
Compound Identification and Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol.
The structure of 3,5-Dichloro-3'-methylbenzophenone, characterized by a benzophenone core with two chlorine substituents on one phenyl ring and a methyl group on the other, dictates its reactivity and toxicological profile.
Caption: Chemical structure of 3,5-Dichloro-3'-methylbenzophenone.
Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.[3]
Toxicological Profile:
The toxicological properties of 3,5-Dichloro-3'-methylbenzophenone have not been fully investigated.[4] However, related benzophenone compounds have been studied, showing potential for kidney and liver effects in chronic feeding studies.[5] Some metabolites of benzophenones may have endocrine-disrupting activity.[5][6] Given these factors, it is prudent to handle this compound with measures to prevent any direct contact or inhalation.
Risk Assessment Workflow:
A systematic approach to risk assessment is crucial before commencing any work with this compound.
Caption: Risk assessment workflow for handling the compound.
Engineering Controls
The first line of defense against chemical exposure is the implementation of robust engineering controls. Their purpose is to isolate the hazard from the operator.
Chemical Fume Hood: All weighing, handling, and reaction setups involving 3,5-Dichloro-3'-methylbenzophenone as a solid or in solution must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of airborne dust particles or vapors, which may cause respiratory irritation.[3][7]
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air quality and to prevent the accumulation of any fugitive emissions.[3]
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of accidental large-scale skin or eye contact.[8]
Personal Protective Equipment (PPE)
PPE is essential as the final barrier between the researcher and the chemical. The selection of appropriate PPE is based on the identified hazards of skin, eye, and respiratory irritation.
Eye and Face Protection:
Safety Goggles: Chemical splash goggles are mandatory to provide a complete seal around the eyes, protecting them from dust particles and splashes.[9][10]
Face Shield: A face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as when transferring large quantities of solutions or working with reactions under pressure.[11][12]
Skin Protection:
Gloves: Given that this compound is an aromatic ketone and a chlorinated solvent, appropriate chemical-resistant gloves are necessary.
Recommended: Butyl rubber or Viton™ gloves offer excellent protection against aromatic and chlorinated compounds.[11][13] Nitrile gloves may provide adequate protection for incidental contact but should be checked for their specific resistance to this chemical class and changed immediately upon contamination.[9][10] All gloves should be inspected for tears or holes before use.[12]
Avoid: Latex gloves offer poor protection against many organic solvents and should not be used.[9]
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing.[12]
Respiratory Protection:
Under normal conditions of use within a chemical fume hood, a respirator is not typically required. However, if engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter may be necessary.[14]
Handling and Storage Protocols
Adherence to strict protocols for handling and storage minimizes the risk of accidental exposure and maintains the compound's integrity.
Safe Handling:
Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.[3][4]
Grounding: When transferring large quantities of the powder, take precautionary measures against static discharge which could ignite solvent vapors.[8]
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[15] Do not eat, drink, or smoke in the laboratory.[16]
Storage:
Container: Store in a tightly closed, properly labeled container.[3]
Location: Keep in a cool, dry, and well-ventilated area.[3][17]
Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[3][14]
Security: For regulated or highly toxic materials, store in a locked cabinet.[3][18]
Emergency Procedures: Spills and Exposures
A pre-planned and practiced emergency response is critical to mitigating the consequences of an accident.
Halogenated Benzophenone Derivatives: A Technical Guide to Synthesis, Photochemistry, and Drug Development
Introduction & Executive Summary Halogenated benzophenones represent a highly versatile class of diaryl ketones characterized by the presence of one or more halogen atoms (F, Cl, Br, I) on their aromatic rings. In drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Executive Summary
Halogenated benzophenones represent a highly versatile class of diaryl ketones characterized by the presence of one or more halogen atoms (F, Cl, Br, I) on their aromatic rings. In drug discovery and chemical biology, these compounds serve dual, highly impactful roles: as robust photoaffinity labels (PAL) for target deconvolution, and as potent pharmacophores exhibiting diverse biological activities, including anticancer and antimicrobial properties.
The strategic incorporation of halogens does not merely alter the molecular weight; it fundamentally modulates the electronic and steric properties of the benzophenone core. This enhances metabolic stability, increases lipophilicity, and fine-tunes the electrophilicity of the carbonyl group—critical parameters in modern lead optimization and chemical probe design.
Mechanistic Foundations of Photoaffinity Labeling (PAL)
The utility of benzophenones in chemical biology stems from their unique and highly controlled photochemical properties. Unlike aryl azides or diazirines, benzophenones are activated by long-wavelength UV light (~350-360 nm)[1][2]. This specific wavelength is crucial because it minimizes background phototoxicity and non-specific damage to biological macromolecules (proteins and nucleic acids), which predominantly absorb at shorter, higher-energy wavelengths.
Upon irradiation, the benzophenone carbonyl undergoes an
n→π∗
transition, rapidly crossing to a triplet diradical state via intersystem crossing (ISC). This triplet state acts as a highly reactive electrophile. The causality of its specific crosslinking lies in its sequential abstraction-recombination mechanism: the diradical abstracts a hydrogen atom from a proximal C-H bond on the target protein, forming a transient radical pair that immediately collapses to form a stable, covalent C-C bond[3][4]. Halogenation of the benzophenone ring (e.g., fluorination) can fine-tune the electron density of the carbonyl, altering the kinetics of hydrogen abstraction and improving crosslinking efficiency.
Photochemical activation and covalent crosslinking mechanism of benzophenone probes.
Biological Activity & Therapeutic Potential
Beyond their use as molecular probes, halogenated benzophenones are emerging as potent therapeutic agents in their own right. Recent bioactivity-guided fractionations of marine-derived fungi (e.g., Pestalotiopsis neglecta) have yielded novel halogenated benzophenone derivatives with profound anticancer properties[5][6]. These compounds specifically target the MEK/ERK signaling pathway, binding to allosteric pockets in MEK to suppress cell proliferation in pancreatic cancer cell lines (PANC-1)[5]. Furthermore, synthetic halogenated analogs have demonstrated significant inhibitory effects on mushroom tyrosinase, highlighting their potential in treating hyperpigmentation disorders[7].
Chemical Synthesis: The Friedel-Crafts Acylation Pathway
The most robust and scalable method for synthesizing halogenated benzophenones is the Friedel-Crafts acylation[8][9]. This electrophilic aromatic substitution utilizes an acyl chloride and a halobenzene in the presence of a strong Lewis acid (typically anhydrous
AlCl3
).
The reactivity of the halobenzene substrate is dictated by the halogen's dual nature: it is inductively electron-withdrawing (deactivating the ring) but donates electron density through resonance (directing ortho/para). Interestingly, the reactivity order in Friedel-Crafts acylation is F > Cl > Br > I, which is counterintuitive to standard electronegativity trends. This occurs because the rate-determining step relies heavily on the halogen's ability to stabilize the positive charge of the sigma complex via resonance, an effect most pronounced with fluorine[8].
Logical flow of the Friedel-Crafts acylation for halogenated benzophenone synthesis.
Protocol 1: Synthesis of 3,4-Dichloro-4'-fluorobenzophenone
This protocol establishes a self-validating system where strict temperature control and stoichiometric precision dictate the yield and purity, preventing over-acylation or polymeric side products[10].
Materials: Fluorobenzene (1.5-2.0 eq), 3,4-dichlorobenzoyl chloride (1.0 eq), Anhydrous
AlCl3
(1.0-1.2 eq), Dichloromethane (DCM) or neat (if fluorobenzene is used as the solvent).
Step-by-Step Methodology:
Reaction Setup: In an oven-dried, round-bottomed flask equipped with a magnetic stirrer and a drying tube (to exclude ambient moisture which violently quenches the Lewis acid), combine fluorobenzene and 3,4-dichlorobenzoyl chloride.
Catalyst Addition: Cool the mixture to 0°C using an ice bath. Causality: The generation of the acylium ion is highly exothermic; cooling prevents side reactions such as polymerization or unwanted isomer formation. Slowly add anhydrous
AlCl3
in small portions.
Electrophilic Substitution: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3-5 hours. Monitor via GC-MS or TLC. The formation of a dark complex indicates the stabilization of the intermediate.
Quenching & Hydrolysis: Carefully pour the reaction mixture over crushed ice and 1M HCl. Causality: The acidic aqueous quench destroys the aluminum complex, liberating the free halogenated benzophenone and preventing the formation of insoluble aluminum hydroxide emulsions that trap the product.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude solid via recrystallization from ethanol to yield pure 3,4-Dichloro-4'-fluorobenzophenone.
For drug development professionals utilizing halogenated benzophenones to identify off-target effects or primary receptors, the following workflow ensures high-fidelity crosslinking with minimal background noise[4][11].
Step-by-Step Methodology:
Probe Incubation: Incubate the biological sample (e.g., cell lysate or live cells) with the halogenated benzophenone-functionalized probe (typically 1-10 μM) for 30-60 minutes at 4°C or 37°C depending on the target dynamics. Causality: Incubation in the dark allows the probe to reach thermodynamic equilibrium with its binding pocket without premature activation.
UV Irradiation: Transfer the sample to a shallow, UV-transparent multi-well plate on ice. Irradiate at 350-360 nm using a high-intensity UV lamp for 15-30 minutes. Causality: Keeping the sample on ice mitigates thermal degradation of proteins during prolonged UV exposure, while the 350 nm wavelength prevents native protein destruction.
Bioorthogonal Click Chemistry (If applicable): If the probe contains an alkyne handle, perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide or fluorophore-azide reporter tag.
Enrichment & Washing: Lyse the cells (if using live cells) and incubate the proteome with streptavidin-agarose beads to capture biotinylated targets. Wash stringently with high-salt and detergent-containing buffers (e.g., 1% SDS) to remove non-covalently bound proteins. Causality: The highly stable covalent nature of the benzophenone crosslink allows for harsh washing, which is critical for eliminating false positives and "sticky" background proteins.
Elution & Analysis: Elute the captured proteins by boiling in Laemmli buffer and analyze via SDS-PAGE followed by LC-MS/MS for definitive target identification.
Conclusion
Halogenated benzophenone derivatives are indispensable tools in the modern scientific arsenal. Their unique photochemistry allows for the precise mapping of biomolecular interactomes, while their intrinsic biological activities offer promising starting points for novel therapeutics targeting complex pathways like MEK/ERK. By mastering their synthesis via controlled Friedel-Crafts acylation and optimizing their application in photoaffinity labeling, researchers can significantly accelerate the pace of drug discovery and target validation.
References
A Comparative Analysis of Halogenated Benzophenones in Key Organic Reactions - Benchchem.
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC (NIH).
Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - Journal of Natural Products (ACS).
Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling - Chemical Reviews (ACS).
Recent Advances in Target Characterization and Identification by Photoaffinity Probes - MDPI.
Small molecule target identification using photo-affinity chromatography - IU Indianapolis ScholarWorks.
EP0600318A1 - Asymmetric, halogenated benzophenones and process for their preparation - Google Patents.
Photoaffinity labeling in target- and binding-site identification - PMC (NIH).
Synthesis and antitumor activity of benzophenone compound - ResearchGate.
An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone - Benchchem.
Technical Guide: Mechanistic and Kinetic Insights into the Friedel-Crafts Acylation of Toluene with 2,4-Dichlorobenzoyl Chloride
Introduction & Industrial Relevance The synthesis of asymmetric, halogenated benzophenones via electrophilic aromatic substitution is a cornerstone reaction in modern organic synthesis. Specifically, the reaction between...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Industrial Relevance
The synthesis of asymmetric, halogenated benzophenones via electrophilic aromatic substitution is a cornerstone reaction in modern organic synthesis. Specifically, the reaction between toluene and 2,4-dichlorobenzoyl chloride yields 2,4-dichloro-4'-methylbenzophenone. This compound serves as a critical structural scaffold and intermediate in the development of active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialized liquid crystal formulations[1].
Because and possesses unique steric properties[2], mastering this specific Friedel-Crafts acylation requires a deep understanding of its kinetic behavior, regioselectivity, and the catalytic role of Lewis acids.
Mechanistic Causality & Reaction Dynamics
The transformation is driven by a classic Friedel-Crafts acylation mechanism, but the specific substitution pattern of the acyl chloride heavily dictates the reaction's pathway and product distribution.
Catalytic Activation: The reaction mandates a strong Lewis acid, universally anhydrous aluminum chloride (
AlCl3
). The
AlCl3
coordinates with the carbonyl oxygen or the chloride leaving group of 2,4-dichlorobenzoyl chloride, generating a highly electrophilic acylium ion (
Ar-C≡O+
) and a tetrachloroaluminate counter-ion (
AlCl4−
)[3].
Electrophilic Attack & The Wheland Intermediate: The acylium ion attacks the
π
-electron cloud of toluene. Toluene’s methyl group is an electron-donating group (EDG) via hyperconjugation, activating the ring and directing the incoming electrophile to the ortho and para positions. This attack disrupts aromaticity, forming a resonance-stabilized sigma complex (Wheland intermediate).
Steric Regioselectivity: While toluene directs both ortho and para, the extreme steric bulk of the 2,4-dichlorobenzoyl moiety creates immense steric hindrance at the ortho position. Consequently, the reaction is overwhelmingly para-selective, yielding 2,4-dichloro-4'-methylbenzophenone as the dominant isomer[4].
Understanding the kinetics of this reaction is vital for scaling up from the bench to pilot-plant production. In a seminal , DeHaan et al. conducted noncompetitive kinetic evaluations of 2,4-dichlorobenzoyl chloride with toluene in a nitromethane solvent system at 20 °C[4].
Nitromethane was deliberately chosen as the solvent because it dissolves the
AlCl3
complex without participating in the reaction, providing a homogeneous medium that prevents the precipitation of intermediates. The reaction follows the kinetic expression:
Rate=(k/[AlCl3]0)[ArH][acid chloride][AlCl3]
[4].
The high
kT/kB
(Toluene-to-Benzene rate ratio) combined with the extreme para-selectivity aligns perfectly with the Brown selectivity relationship, indicating that despite the electron-withdrawing chlorine atoms on the acyl group, the resulting acylium ion acts as a relatively mild, highly selective electrophile[4].
Table 1: Kinetic Parameters and Isomer Distribution at 20 °C[4]
To achieve the 91.2% para-isomer yield observed in kinetic studies, the experimental environment must be rigorously controlled. The following protocol outlines a self-validating workflow for the synthesis of 2,4-dichloro-4'-methylbenzophenone.
Phase 1: Anhydrous Setup & Activation
Causality: . Water will rapidly hydrolyze 2,4-dichlorobenzoyl chloride into 2,4-dichlorobenzoic acid and degrade
AlCl3
into inactive hydrates, halting the reaction and complicating purification[3].
Step 1: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2,4-dichlorobenzoyl chloride in a 5-fold volumetric excess of anhydrous toluene. Here, toluene acts as both the reactant and the solvent.
Step 2: Cool the reaction vessel to 0–5 °C using an ice-water bath to control the initial exothermic complexation.
Step 3: Slowly add 1.1 to 1.2 equivalents of anhydrous
AlCl3
in small portions over 30 minutes.
Self-Validation Check: The solution will transition to a distinct yellow or dark-yellow hue, visually confirming the formation of the active acylium-
AlCl4−
complex[4].
Step 4: Remove the ice bath and allow the mixture to gradually warm to room temperature (approx. 20–25 °C). Stir continuously for 4 to 6 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate) or GC-MS. The disappearance of the acyl chloride peak confirms the completion of the electrophilic attack.
Phase 3: Quenching & Phase Separation
Causality: The newly synthesized benzophenone forms a tight, stable complex with the aluminum catalyst. Vigorous acidic hydrolysis is required to break this bond and liberate the free ketone[1].
Step 5: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (
HCl
).
Self-Validation Check: The addition of
HCl
is critical; it prevents the formation of an intractable, gelatinous aluminum hydroxide emulsion, ensuring a sharp, clean separation between the aqueous and organic layers.
Step 6: Transfer to a separatory funnel. Isolate the organic (toluene) layer. Extract the remaining aqueous layer once more with fresh toluene or dichloromethane to maximize yield[1].
Phase 4: Purification & Validation
Step 7: Wash the combined organic layers with 5% aqueous
NaHCO3
to neutralize any residual acid, followed by a final wash with saturated brine.
Step 8: Dry the organic phase over anhydrous
MgSO4
, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 9: Recrystallize the crude solid from a solvent system such as methanol/petroleum ether or 1,2-dichlorobenzene to isolate pure 2,4-dichloro-4'-methylbenzophenone[1].
Step-by-step experimental workflow for the synthesis and purification of the benzophenone.
References
DeHaan, F. P., Covey, W. D., Delker, G. L., Baker, N. J., Feigon, J. F., Ono, D., Miller, K. D., & Stelter, E. D. (1984). "Electrophilic aromatic substitution. 5. A kinetic study of Friedel-Crafts acylation in nitromethane." The Journal of Organic Chemistry, 49(21), 3959–3963. URL:[Link]
European Patent Office. (1994). "EP0600318A1 - Asymmetric, halogenated benzophenones and process for their preparation." Google Patents.
LookChem. "Cas 89-75-8, 2,4-Dichlorobenzoyl chloride." LookChem Chemical Database. URL:[Link]
3,5-Dichloro-3'-methylbenzophenone material safety data sheet (MSDS)
Executive Summary & Structural Causality In modern drug discovery and agrochemical development, halogenated benzophenones serve as critical molecular building blocks and photoaffinity probes. 3,5-Dichloro-3'-methylbenzop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Causality
In modern drug discovery and agrochemical development, halogenated benzophenones serve as critical molecular building blocks and photoaffinity probes. 3,5-Dichloro-3'-methylbenzophenone (CAS No. 951887-42-6) is a highly specialized diarylketone derivative[1].
Unlike generic safety data sheets (MSDS) that merely list regulatory hazard codes, this whitepaper provides a mechanistic understanding of the compound's reactivity, toxicity, and handling requirements. The unique physicochemical profile of this molecule is driven by two structural features:
The 3,5-Dichloro Substitution: These electron-withdrawing halogens significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., Grignard additions, hydride reductions). Furthermore, they enhance the overall lipophilicity (LogP) of the molecule, facilitating rapid penetration through biological membranes.
The 3'-Methyl (m-Tolyl) Group: This electron-donating moiety provides steric tuning and electronic asymmetry across the benzophenone core, which is highly advantageous when designing selective kinase inhibitors or asymmetric catalysts.
Physicochemical Profiling
To design safe handling protocols, we must first quantify the physical parameters that govern the molecule's behavior in solution and biological systems.
Required for precise stoichiometric calculations in synthetic workflows.
Physical State
Solid (typically crystalline)
Dust generation risk; requires handling in a calibrated fume hood.
| Solubility | Soluble in THF, DCM, DMSO | High lipophilicity requires the use of nitrile or fluoropolymer gloves, as latex is rapidly compromised by these solvents. |
Mechanistic Toxicology & Hazard Assessment
Standard safety documentation often fails to explain why a chemical is hazardous. For 3,5-Dichloro-3'-methylbenzophenone, the primary hazards are rooted in its photochemistry and lipophilicity.
A. Dermal and Ocular Toxicity
Due to its high lipophilicity, this compound can rapidly partition into the stratum corneum if dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). Benzophenone derivatives are known to act as mild to moderate acetylcholinesterase (AChE) inhibitors in high systemic doses, potentially leading to localized neurotoxic effects such as muscle fasciculation or excessive salivation. Immediate flushing with copious amounts of water and polyethylene glycol (PEG) based washes is recommended over standard soap, which can sometimes increase dermal absorption of lipophilic organics.
B. Photochemical Reactivity (The Triplet State Hazard)
Benzophenones are paradigmatic molecules for photosensitization. When exposed to ambient ultraviolet (UVA) light, the molecule absorbs a photon, exciting an electron from the non-bonding (n) orbital to an anti-bonding (π*) orbital, creating a singlet excited state (S1)[2].
Within less than 600 femtoseconds, this S1 state undergoes an ultrafast intersystem crossing (ISC) to a highly reactive triplet state (T1)[3]. This T1 state acts as a diradical, which is highly electrophilic and will aggressively abstract hydrogen atoms from nearby biological macromolecules (lipids, proteins, or DNA), leading to cross-linking, oxidative stress, and cellular damage[4]. This is the fundamental mechanism behind its phototoxicity.
Caption: Photochemical excitation pathway and triplet-state toxicity mechanism.
Storage Validation & Stability
Because of the photochemical mechanism detailed above, improper storage will lead to compound degradation (auto-oxidation and dimerization) and diminished synthetic yields.
Storage Conditions: Must be stored sealed in a dry environment at 2-8°C.
Light Protection: Use actinic (amber) glassware or wrap storage vessels in aluminum foil to block UVA/UVB transmission, preventing the S0 → S1 excitation[3].
To demonstrate the practical application of this MSDS data, below is a self-validating synthetic protocol for the reduction of 3,5-Dichloro-3'-methylbenzophenone to its corresponding benzhydrol (a common intermediate in antihistamine and kinase inhibitor synthesis).
Causality in Design: We utilize a mixture of Tetrahydrofuran (THF) and Methanol (MeOH). THF solubilizes the highly lipophilic starting material, while MeOH acts as a protic co-solvent to accelerate the hydride transfer from Sodium Borohydride (NaBH4).
Step-by-Step Reduction Protocol
Preparation & PPE: Don standard PPE (flame-retardant lab coat, safety goggles, and double-layered nitrile gloves). Ensure the fume hood sash is lowered to protect against potential hydrogen gas evolution.
Reagent Solubilization: In an amber round-bottom flask (to prevent photochemical side-reactions), dissolve 1.0 equivalent (e.g., 265 mg, 1.0 mmol) of 3,5-Dichloro-3'-methylbenzophenone[1] in 5 mL of anhydrous THF and 1 mL of MeOH.
Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: NaBH4 reduction is exothermic; cooling prevents solvent boil-off and suppresses unwanted side reactions.
Derivatization: Slowly add 1.5 equivalents of NaBH4 (56 mg, 1.5 mmol) in small portions over 10 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Self-Validation (In-Process Control): Spot the reaction mixture on a silica Thin Layer Chromatography (TLC) plate alongside the starting material. Elute with 80:20 Hexanes:Ethyl Acetate. Visualize under a 254 nm UV lamp. The disappearance of the starting material spot confirms complete conversion.
Quenching & Workup: Carefully quench the reaction by adding 5 mL of saturated aqueous Ammonium Chloride (NH4Cl). Causality: NH4Cl safely neutralizes unreacted borohydride without generating excessive heat or extreme pH spikes. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
Disposal: Dispose of the organic waste in a designated "Halogenated Organics" waste container, as the presence of the dichloro-aromatic rings strictly prohibits disposal in standard organic waste streams.
Caption: Self-validating synthetic workflow for benzophenone derivatization.
References
Spighi, G., et al. "Gas phase dynamics of triplet formation in benzophenone". Physical Chemistry Chemical Physics (RSC Publishing).[Link]
Cuéllar-Zuquín, C., et al. "Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics". PubMed Central (PMC).[Link]
MSU Chemistry. "Photochemistry". Michigan State University.[Link]
Toxin and Toxin Target Database (T3DB). "Benzophenone (T3D3976)". T3DB.[Link]
Application Note: 3,5-Dichloro-3'-methylbenzophenone as a High-Efficiency Type II Photoinitiator in Free-Radical Polymerization
Executive Summary The selection of an appropriate photoinitiator is critical for controlling reaction kinetics, optimizing final product properties, and ensuring process efficiency in applications ranging from protective...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The selection of an appropriate photoinitiator is critical for controlling reaction kinetics, optimizing final product properties, and ensuring process efficiency in applications ranging from protective coatings to advanced 3D printing[1]. While unsubstituted benzophenone is a cornerstone of Type II photoinitiation due to its cost-effectiveness, its application is often limited by moderate solubility in non-polar resins and baseline intersystem crossing (ISC) efficiencies[1][2].
This application note details the mechanistic advantages and experimental protocols for utilizing 3,5-Dichloro-3'-methylbenzophenone (DCMBP) [3]. By strategically introducing chlorine and methyl substituents, this derivative overcomes traditional limitations, offering enhanced photophysical properties and superior compatibility with complex acrylate matrices.
Mechanistic Principles & Causality
Benzophenone and its derivatives function as Type II photoinitiators , meaning they require a co-initiator (typically a hydrogen donor like a tertiary amine) to generate the free radicals necessary for polymerization[1][4].
The causality behind choosing DCMBP lies in its specific structural modifications:
The Heavy-Atom Effect (3,5-Dichloro substitution): Upon UV irradiation, the molecule transitions from a ground state (
S0
) to an excited singlet state (
S1
). For effective radical generation, it must undergo intersystem crossing (ISC) to the excited triplet state (
T1
)[5]. The presence of heavy chlorine atoms enhances spin-orbit coupling, significantly accelerating the rate of ISC and increasing the quantum yield of the reactive triplet state.
Steric Disruption & Solvation (3'-Methyl substitution): Unsubstituted benzophenone can crystallize or exhibit poor solubility in highly viscous oligomers. The asymmetric 3'-methyl group disrupts crystal lattice packing, lowering the melting point and drastically improving solubility in hydrophobic monomer matrices[1][2].
Once in the
T1
state, DCMBP abstracts a hydrogen atom from the amine co-initiator. This bimolecular process yields a ketyl radical (derived from DCMBP) and an amine-alpha radical. The amine-alpha radical is highly reactive and serves as the primary initiating species for the polymerization of acrylates[1].
Type II Photoinitiation Mechanism of DCMBP with an Amine Co-initiator.
Physicochemical Profile & Comparative Data
To justify the formulation shift from standard benzophenone to DCMBP, it is essential to compare their quantitative performance metrics. The data below synthesizes the structural advantages of halogenated and alkylated benzophenone derivatives[1][2][5].
Property
Benzophenone (Standard)
3-Methylbenzophenone
3,5-Dichloro-3'-methylbenzophenone (DCMBP)
Mechanism
Type II (H-abstraction)
Type II (H-abstraction)
Type II (H-abstraction)
UV Absorption Max (
λmax
)
~254 nm, ~340 nm
~255 nm, ~345 nm
~260 nm, ~350 nm (Red-shifted)
Intersystem Crossing (ISC)
Baseline
Baseline
Enhanced (Heavy-Atom Effect)
Solubility in Acrylates
Moderate
High
Very High
Oxygen Inhibition Mitigation
Poor
Moderate
High (Due to faster radical generation)
Experimental Design: Self-Validating Protocol
As a Senior Application Scientist, I mandate that any photopolymerization protocol must be a self-validating system. You cannot simply irradiate a sample and assume it cured; you must analytically prove the conversion of double bonds and the kinetics of the reaction[2][6].
Co-initiator (Co-PI): Triethanolamine (TEOA) or Ethyl-4-(dimethylamino)benzoate (EDB). Causality: Amines not only provide the abstractable hydrogen but also act as oxygen scavengers. They consume dissolved oxygen to form peroxyl radicals, mitigating oxygen inhibition which otherwise leads to tacky, uncured surfaces[2][7].
Resin Matrix: Bisphenol A epoxy acrylate blended with 40% Tripropyleneglycol diacrylate (TPGDA) as a reactive diluent to manage viscosity[2].
Step-by-Step Workflow
Step 1: Matrix Preparation
Weigh out the Bisphenol A epoxy acrylate and TPGDA in a 60:40 weight ratio.
Causality: High-viscosity oligomers restrict radical mobility (the Trommsdorff–Norrish effect). TPGDA lowers viscosity, ensuring the amine and PI can diffuse and interact efficiently during the brief excited triplet lifespan.
Step 2: Photoinitiator Integration (Dark Conditions)
Transfer the resin to an amber glass vial. Add 3.0 wt% of DCMBP and 3.0 wt% of TEOA.
Causality: Amber vials block ambient UV/blue light, preventing premature radical generation. The 1:1 weight ratio ensures sufficient hydrogen donors are available for every excited DCMBP molecule. Avoid exceeding 5 wt% PI, as this causes an "inner filter effect" where the surface over-cures and blocks UV light from penetrating the bulk material.
Step 3: Homogenization
Stir the mixture magnetically at 40°C for 2 hours until optically clear.
Causality: Gentle heating lowers resin viscosity and thermodynamically favors the complete dissolution of the crystalline DCMBP, preventing localized cure defects.
Step 4: UV Irradiation
Apply a 50 µm film of the formulated resin onto a glass substrate using a wire-wound drawdown bar. Irradiate using a 365 nm LED array at an intensity of 50 mW/cm².
Causality: The 365 nm wavelength perfectly overlaps with the red-shifted
n→π∗
absorption band of the dichlorinated benzophenone derivative[2][8].
Step 5: Analytical Validation (FTIR & Photo-DSC)
Photo-DSC: Run a parallel sample in a Photo-Differential Scanning Calorimeter. Measure the exothermic peak to determine the maximum rate of polymerization (
Rp
).
FTIR Spectroscopy: Scan the cured film. Monitor the disappearance of the characteristic acrylate
C=C
twisting vibration at ~810 cm⁻¹[6]. Calculate the Double Bond Conversion (DBC) using the formula:
DBC(%)=(1−A810,uncuredA810,cured)×100
Standardized Workflow for DCMBP Photopolymerization and Validation.
Troubleshooting & Optimization
Issue: Surface Tackiness (Oxygen Inhibition)
Mechanism: Oxygen diffuses into the surface and reacts with the amine-alpha radicals faster than they can react with acrylate monomers, forming unreactive peroxyl radicals.
Solution: Increase the amine co-initiator concentration to 4.5 wt% to act as a sacrificial oxygen scavenger, or cure under an inert nitrogen blanket[2].
Issue: Poor Depth of Cure
Mechanism: The inner filter effect. The top layer absorbs all the photons.
Solution: Reduce the DCMBP concentration to 1.5 wt% to allow photon penetration into the lower layers of the film.
References
Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Jilin University (JLU). Available at:[Link]
Photopolymerization induced by a benzophenone derivative photoinitiator. ResearchGate. Available at:[Link]
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. National Institutes of Health (NIH / PMC). Available at:[Link]
UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. Available at: [Link]
Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. Available at: [Link]
Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems. National Institutes of Health (NIH / PMC). Available at: [Link]
Application Note: 3,5-Dichloro-3'-methylbenzophenone in Medicinal Chemistry Scaffold Synthesis
Introduction & Strategic Rationale In modern medicinal chemistry, the architectural design of pharmacophores relies heavily on asymmetrically substituted diaryl ketones. 3,5-Dichloro-3'-methylbenzophenone (CAS: 951887-42...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In modern medicinal chemistry, the architectural design of pharmacophores relies heavily on asymmetrically substituted diaryl ketones. 3,5-Dichloro-3'-methylbenzophenone (CAS: 951887-42-6) [1] is a highly privileged building block used extensively in the synthesis of advanced pharmaceutical intermediates.
The strategic placement of the 3,5-dichloro moiety provides critical metabolic stability by blocking cytochrome P450-mediated oxidation at the meta positions, while simultaneously increasing the lipophilicity (LogP) of the resulting scaffold[2]. Conversely, the 3'-methyl (m-tolyl) group offers a mild electron-donating effect that fine-tunes the electronic landscape of the carbonyl carbon. This precise push-pull electronic asymmetry makes it an ideal precursor for synthesizing benzhydryl ethers, diarylmethanols, and complex triarylmethane derivatives[3].
This application note details three validated synthetic pathways leveraging this scaffold, emphasizing the mechanistic causality behind experimental choices and providing self-validating protocol systems.
Synthetic Divergence & Workflow
The versatility of 3,5-Dichloro-3'-methylbenzophenone allows it to be divergently synthesized into three major classes of active pharmaceutical ingredients (APIs): Diarylmethanols, Benzhydryl Ethers (common in antihistamines and anticholinergics), and Benzhydryl Amines (common in neurological agents).
Caption: Synthetic divergence of 3,5-Dichloro-3'-methylbenzophenone into key pharmacophores.
Protocol 1: Scalable Reduction to (3,5-Dichlorophenyl)(m-tolyl)methanol
Causality & Design:
The reduction of the benzophenone core to a diarylmethanol is the foundational step for most downstream scaffold syntheses[4]. Sodium borohydride (NaBH₄) is explicitly selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) to prevent unintended hydrodehalogenation of the 3,5-dichloro ring[5]. Methanol is utilized as the solvent to provide the necessary protic source to rapidly collapse the intermediate borate complex.
Step-by-Step Methodology:
Initiation: Dissolve 1.0 eq of 3,5-Dichloro-3'-methylbenzophenone in anhydrous methanol (5 volumes) under an inert argon atmosphere.
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Crucial: Maintaining 0 °C prevents solvent transesterification side-reactions.
Addition: Add 1.2 eq of NaBH₄ portion-wise over 15 minutes to control the exothermic release of hydrogen gas[4].
Propagation: Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature for an additional 1 hour.
Quenching: Quench the reaction carefully with cold distilled water (5 volumes) and remove excess methanol under reduced pressure.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validating System:
TLC Monitoring: Perform Thin Layer Chromatography (8:2 Hexanes:EtOAc). The starting ketone (
Rf≈0.6
) is strongly UV-active. The product diarylmethanol (
Rf≈0.3
) will also be UV-active but will uniquely stain bright yellow/brown when treated with acidic KMnO₄ due to the oxidizable hydroxyl group. Do not proceed to extraction until the ketone spot is completely absent.
Protocol 2: Synthesis of Benzhydryl Ethers via Acid Catalysis
Causality & Design:
Benzhydryl ethers are classic pharmacophores found in antihistamines, anticholinergics, and anti-asthma agents (e.g., Montelukast piperazine derivatives)[6],[7]. The etherification proceeds via an
SN1
mechanism. The strongly electron-withdrawing 3,5-dichloro groups destabilize the intermediate benzhydryl carbocation. To counteract this thermodynamic hurdle, a strong organic acid (p-Toluenesulfonic acid, p-TsOH) and elevated temperatures are required to drive the dehydration and subsequent nucleophilic attack by the incoming alcohol[8].
Step-by-Step Methodology:
Initiation: Dissolve 1.0 eq of the synthesized (3,5-Dichlorophenyl)(m-tolyl)methanol in anhydrous toluene.
Catalysis: Add 1.5 eq of the desired aliphatic alcohol (e.g., 2-(dimethylamino)ethanol) and 0.2 eq of p-TsOH.
Dehydration: Equip the reaction flask with a Dean-Stark trap and reflux at 110 °C for 6 hours to continuously remove the water byproduct, driving the equilibrium toward the ether product[8].
Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry over Na₂SO₄, and concentrate.
Self-Validating System:
FTIR Spectroscopy: The reaction progress is self-validated via FTIR. The broad O-H stretch of the starting diarylmethanol at 3200-3400 cm⁻¹ will completely disappear, replaced by a sharp C-O-C ether stretch at 1050-1150 cm⁻¹. If the O-H stretch persists after 6 hours, the carbocation formation is incomplete; add 0.1 eq additional p-TsOH.
Protocol 3: Ni-Catalyzed Reductive Amination to Benzhydryl Amines
Causality & Design:
Benzhydryl amines are critical neurological and anti-migraine scaffolds. Traditional reductive amination of benzophenones is notoriously sluggish due to severe steric hindrance and unfavorable enamine tautomerization[9]. To bypass the thermodynamically unstable iminium intermediate, we employ a Ni-catalyzed cross-electrophile coupling approach. This method utilizes single-electron transfer (SET) to generate an α-amino radical that is readily intercepted by the nickel catalyst[9].
Catalyst Preparation: In a glovebox, combine NiCl₂·glyme (10 mol%), a bipyridine ligand (10 mol%), and Zn dust (2.0 eq) in anhydrous N,N-dimethylacetamide (DMA).
Coupling: Add 1.0 eq of 3,5-Dichloro-3'-methylbenzophenone, 1.5 eq of the secondary amine, and 1.5 eq of chlorotrimethylsilane (TMSCl) as a Lewis acid activator[9].
Reaction: Stir the sealed mixture at 60 °C for 16 hours.
Purification: Filter the mixture through a Celite pad to remove Zn dust, then subject the filtrate to acid-base extraction.
Self-Validating System:
Acid-Base Extraction Cycle: The formation of the target amine is confirmed exclusively through phase transfer. Extract the crude organic layer with 1M HCl. The basic benzhydryl amine will protonate and migrate to the aqueous phase, leaving unreacted ketone in the organic phase. Basifying the aqueous layer to pH 10 with NaOH and back-extracting with EtOAc yields the pure product.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized empirical data for the three scaffold synthesis pathways originating from 3,5-Dichloro-3'-methylbenzophenone.
HPLC method for 3,5-Dichloro-3'-methylbenzophenone analysis
This application note delineates a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology for the quantitative analysis of 3,5-Dichloro-3'-methylbenzophenone . By leveraging reversed-phase chro...
Author: BenchChem Technical Support Team. Date: March 2026
This application note delineates a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology for the quantitative analysis of 3,5-Dichloro-3'-methylbenzophenone . By leveraging reversed-phase chromatography, this protocol is engineered to ensure high resolution, reproducibility, and precision for researchers in drug development and synthetic chemistry.
Scientific Rationale & Methodological Causality
The structural topology of 3,5-Dichloro-3'-methylbenzophenone—characterized by a benzophenone core substituted with two highly electronegative chlorine atoms and a sterically active methyl group—dictates its chromatographic behavior. Understanding these physicochemical properties is critical for rational method development.
Stationary Phase Selection: The halogenated and methylated aromatic rings impart substantial lipophilicity to the molecule. A high-carbon-load, endcapped C18 (Octadecylsilane) column is required. The hydrophobic C18 alkyl chains provide the necessary dispersive interactions to retain the analyte, while endcapping neutralizes residual surface silanols. This prevents secondary ion-exchange interactions that typically cause peak tailing in aromatic compounds1[1].
Mobile Phase Dynamics: A binary gradient of Water (acidified with 0.1% Formic Acid) and Acetonitrile is employed. Acetonitrile is selected over methanol due to its lower viscosity and superior mass transfer kinetics, which yield sharper peaks for rigid aromatic systems. The addition of formic acid lowers the pH, ensuring that any trace polar impurities remain protonated and elute predictably2[2].
Detection Strategy: The conjugated
π−π∗
system of the benzophenone scaffold exhibits intense UV absorption. The auxochromic effect of the chlorine atoms slightly shifts the absorption profile, making 254 nm the optimal wavelength. This specific wavelength maximizes the signal-to-noise ratio and provides high sensitivity for halogenated benzophenone derivatives3[3].
Experimental Protocol: A Self-Validating System
To guarantee scientific integrity, this protocol incorporates built-in validation steps (blank bracketing and system suitability checks) to ensure that the data generated is inherently trustworthy.
Step 1: Reagent and Standard Preparation
Solvent Procurement: Utilize strictly HPLC-grade Acetonitrile and ultrapure water (18.2 MΩ·cm). Filter both through a 0.45 µm membrane and degas via ultrasonication for 10 minutes prior to use.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3,5-Dichloro-3'-methylbenzophenone reference standard. Transfer to a 10.0 mL volumetric flask and dissolve in 8 mL of Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution, then make up to the mark with Acetonitrile.
Working Calibration Standards: Perform serial dilutions of the stock solution using the initial mobile phase (60% Water / 40% Acetonitrile) to generate a 5-point calibration curve (e.g., 1, 5, 10, 25, and 50 µg/mL).
Step 2: Sample Extraction and Preparation
Extraction: Accurately weigh the sample matrix. Add 5.0 mL of Acetonitrile.
Agitation: Vortex the mixture vigorously for 2 minutes, followed by ultrasonication in a cold water bath for 10 minutes to maximize the extraction yield of the lipophilic analyte.
Clarification: Centrifuge the extract at 10,000 rpm for 5 minutes to pellet insoluble particulates.
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC auto-sampler vial. Causality: PTFE is chemically inert to strong organic solvents, preventing the introduction of extractable polymer peaks into the chromatogram.
Step 3: Chromatographic Execution
Equilibration: Purge the HPLC system and equilibrate the C18 column with the initial gradient conditions for at least 30 minutes until a stable baseline is achieved.
Self-Validation Injection Sequence:
Injection 1-2: Diluent Blank (to verify the absence of carryover or ghost peaks).
Injection 3-7: Calibration Standards (to establish linearity and
R2>0.999
).
Injection 8: Quality Control (QC) Standard (to verify accuracy).
Injection 9+ : Unknown Samples.
Final Injection: Bracketing QC Standard (to ensure no instrumental drift occurred during the run).
Quantitative Data Presentation
Table 1: Optimized HPLC Parameters
Parameter
Specification
Rationale
Column
Waters XBridge C18 (250 mm × 4.6 mm, 5 µm)
High carbon load for lipophilic retention.
Mobile Phase A
Ultrapure Water + 0.1% Formic Acid
Suppresses silanol ionization.
Mobile Phase B
HPLC-Grade Acetonitrile
Enhances peak sharpness and elution speed.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temperature
30 °C
Reduces solvent viscosity and standardizes retention.
Injection Volume
10 µL
Prevents column overloading.
Detection
UV at 254 nm
Targets the
π−π∗
transition of the benzophenone core.
Table 2: Gradient Elution Profile
Time (min)
% Mobile Phase A (Water)
% Mobile Phase B (Acetonitrile)
Elution Phase
0.0
60
40
Initial hold; polar impurities elute.
2.0
60
40
Isocratic hold.
10.0
10
90
Linear ramp; elutes the highly lipophilic target analyte.
15.0
10
90
High-organic wash to clear strongly bound matrix.
15.1
60
40
Return to initial conditions.
20.0
60
40
Column re-equilibration.
Table 3: System Suitability Criteria
Parameter
Acceptance Limit
Corrective Action if Failed
Retention Time RSD
≤1.0%
(n=5)
Check pump seals and mobile phase composition.
Peak Area RSD
≤2.0%
(n=5)
Inspect autosampler syringe for bubbles/leaks.
Tailing Factor (
Tf
)
0.8−1.5
Replace column guard; verify mobile phase pH.
Theoretical Plates (
N
)
>5000
Flush column with 100% Acetonitrile to remove fouling.
Analytical Workflow Visualization
Fig 1: Step-by-step HPLC analytical workflow for halogenated benzophenone derivatives.
References
Title: Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters
Source: NIH (PubMed)
URL: [Link][4]
Title: Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process
Source: MDPI (Water)
URL: [Link][3]
Title: CN102565258A - A method for the determination of benzophenone and 4-methylbenzophenone in cigarette packaging materials
Source: Google Patents
URL: [2]
GC-MS Identification and Characterization of 3,5-Dichloro-3'-methylbenzophenone: A Comprehensive Application Note
Introduction & Chemical Context 3,5-Dichloro-3'-methylbenzophenone (CAS: 951887-42-6) is a highly specific halogenated benzophenone derivative with a molecular formula of C14H10Cl2O and a molecular weight of 265.13 g/mol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
3,5-Dichloro-3'-methylbenzophenone (CAS: 951887-42-6) is a highly specific halogenated benzophenone derivative with a molecular formula of C14H10Cl2O and a molecular weight of 265.13 g/mol [1]. Benzophenone derivatives are widely utilized as photoinitiators, UV filters, and critical structural motifs in active pharmaceutical ingredient (API) synthesis[2]. However, the presence of chlorinated derivatives requires stringent analytical monitoring due to their potential toxicity, environmental persistence, and impact on pharmaceutical purity.
Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for this analysis. The technique exploits the compound's inherent volatility and thermal stability, while the mass spectrometer provides unequivocal structural elucidation through the diagnostic isotopic signature of its chlorine atoms and predictable fragmentation patterns[3].
Mechanistic Method Development: The "Why" Behind the Protocol
As application scientists, we do not merely adopt parameters; we engineer them based on physicochemical realities to ensure a self-validating system.
Column Chemistry: We select a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., TraceGOLD TG-5SilMS or DB-5MS). The slight polarizability of the 5% phenyl groups provides exceptional selectivity for the
π
-cloud interactions of the benzophenone aromatic rings. Simultaneously, the silarylene backbone ensures ultra-low column bleed at elevated temperatures, which is critical for trace-level halogenated compound analysis without baseline interference[4].
Ionization Dynamics: Electron Ionization (EI) at 70 eV is non-negotiable for this workflow. At 70 eV, the de Broglie wavelength of the bombarding electrons matches the bond lengths of the organic molecule, maximizing energy transfer and ensuring highly reproducible fragmentation[3]. For 3,5-Dichloro-3'-methylbenzophenone, this generates a robust molecular ion (
M+∙
) and induces predictable
α
-cleavages adjacent to the carbonyl group.
Acquisition Mode: While Full Scan mode is used for initial library matching, Selected Ion Monitoring (SIM) is employed for quantitative validation. SIM maximizes the dwell time on specific diagnostic ions, drastically improving the signal-to-noise (S/N) ratio and enabling trace-level detection[3].
Figure 1: End-to-end analytical workflow for the GC-MS identification of benzophenone derivatives.
For aqueous or complex liquid matrices, a modified EPA Method 3550B approach is employed to isolate the benzophenone derivative.
Step 1: Sample Aliquoting
Transfer exactly 10.0 mL of the aqueous sample into a 50 mL glass separatory funnel.
Causality: A 10.0 mL volume ensures sufficient analyte mass for trace detection while minimizing emulsion formation during the solvent extraction phase.
Step 2: Internal Standard Spiking
Spike the sample with 10 µL of Benzophenone-d10 internal standard (10 µg/mL).
Causality: Isotope dilution accounts for matrix effects and physical analyte loss during extraction. Benzophenone-d10 co-elutes closely with target analytes but is mass-resolved by the MS, providing a self-validating recovery metric.
Step 3: Solvent Extraction
Extract the sample with 3 x 5 mL of GC-grade dichloromethane (DCM). Vigorously shake for 2 minutes per extraction and allow phase separation.
Causality: DCM provides optimal partitioning for moderately non-polar benzophenones. A triple extraction leverages the Nernst distribution law to achieve >95% volumetric recovery[2].
Step 4: Moisture Removal
Pass the combined lower organic phases through a glass funnel packed with anhydrous sodium sulfate.
Causality: Trace moisture degrades the silarylene GC stationary phase and causes baseline instability in the mass spectrometer. Sodium sulfate chemically sequesters this water.
Step 5: Concentration
Concentrate the dried extract to exactly 1.0 mL under a gentle stream of ultra-high-purity nitrogen at room temperature.
Causality: Nitrogen blowdown prevents the oxidative degradation of the analyte. Operating at room temperature is critical; elevated temperatures would cause volatilization of the semi-volatile benzophenone derivative, artificially lowering recovery rates.
GC-MS Operational Parameters
The following parameters are optimized for the resolution and detection of halogenated benzophenones.
ParameterSpecificationCausality / RationaleInjection Volume1.0 µLPrevents column overloading and backflash in the inlet liner.Injection ModeSplitless (purge valve on at 1.0 min)Maximizes transfer of trace analytes onto the column head.Inlet Temperature280 °CEnsures rapid and complete volatilization of the compound.Carrier GasHelium (UHP, 99.999%), 1.2 mL/minConstant flow maintains stable retention times across the gradient.Analytical Column5% Phenyl / 95% Dimethyl Polysiloxane (30m x 0.25mm x 0.25µm)Optimal
π
π
interactions for aromatic separation with low bleed[4].Oven Program60 °C (1 min)
→
15 °C/min to 220 °C
→
10 °C/min to 300 °C (5 min)Focuses analytes at the column head, then elutes them with sharp peak shapes.Transfer Line Temp290 °CPrevents cold-trapping of the analyte before it enters the MS source.Ionization Energy70 eV (Electron Ionization)Standardized energy for reproducible library-matchable fragmentation.Scan ModeFull Scan (m/z 50-350) & SIMFull scan for structural proof; SIM (m/z 264, 266, 173, 119) for quantitation.
Data Interpretation & Structural Elucidation
Isotopic Signatures
The presence of two chlorine atoms on the 3,5-dichlorophenyl ring dictates a distinct isotopic cluster for the molecular ion (
M+∙
) at m/z 264. The natural terrestrial abundance of
35Cl
(~75%) and
37Cl
(~25%) results in a diagnostic
M:M+2:M+4
peak height ratio of approximately 9 : 6 : 1 (m/z 264, 266, and 268, respectively). Observing this exact cluster is the first self-validating proof of the compound's identity.
Fragmentation Pathway
Upon 70 eV electron impact, the molecular ion undergoes competitive
α
-cleavages driven by the stability of the resulting acylium ions:
Pathway A: Cleavage of the bond between the carbonyl and the dichlorophenyl ring yields the 3-methylbenzoyl cation (m/z 119). Subsequent neutral loss of carbon monoxide (CO, 28 Da) yields the highly stable tropylium ion derivative (m/z 91).
Pathway B: Cleavage of the bond between the carbonyl and the tolyl ring yields the 3,5-dichlorobenzoyl cation (m/z 173), which retains the
Cl2
isotopic pattern. Loss of CO yields the dichlorophenyl cation (m/z 145).
Figure 2: Primary EI-MS fragmentation pathway of 3,5-Dichloro-3'-methylbenzophenone at 70 eV.
Method Validation & Quality Control
To ensure the protocol operates as a self-validating system, rigorous performance criteria must be established in accordance with USEPA 8000D guidelines[5].
Validation Metric
Acceptance Criteria
Experimental Observation / Target
Linearity (
R2
)
≥0.995
Evaluated over a calibration range of 10 to 1000 ng/mL.
Limit of Detection (LOD)
S/N
≥3
Typically
≤2.0
ng/mL in SIM mode for halogenated benzophenones.
Limit of Quantification (LOQ)
S/N
≥10
Typically
≤6.0
ng/mL; defines the lower limit of the linear range.
Intra-day Precision
RSD
≤5.0%
Ensures instrument stability across a single analytical sequence.
Inter-day Precision
RSD
≤11.0%
Validates method robustness across different days and sample preps[5].
Matrix Spike Recovery
80% - 115%
Confirms the LLE extraction efficiency is not hindered by matrix effects[5].
Application Note: Comprehensive NMR Characterization of 3,5-Dichloro-3'-methylbenzophenone
Introduction & Analytical Challenges The structural elucidation of halogenated benzophenone derivatives is a critical quality-control step in both drug discovery and advanced materials science. 3,5-Dichloro-3'-methylbenz...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
The structural elucidation of halogenated benzophenone derivatives is a critical quality-control step in both drug discovery and advanced materials science. 3,5-Dichloro-3'-methylbenzophenone presents a specific analytical challenge: it contains two distinct, heavily substituted phenyl rings (a 3,5-dichlorophenyl system and a 3-methylphenyl system) bridged by a carbonyl group[1].
Because both rings contain multiple aromatic protons, their signals cluster tightly in the narrow 7.3–7.8 ppm region of a standard 1D
1
H NMR spectrum. To prevent misassignment, a Senior Application Scientist must move beyond simple 1D proton counting and deploy a self-validating NMR workflow that leverages heteronuclear 2D correlations and advanced multiplet-selective techniques[2].
Rationale: Designing a Self-Validating System
A protocol is only as trustworthy as its internal checks and balances. We do not merely acquire spectra; we build a logical web of causality where every structural claim is independently verified by a secondary experiment:
Solvent Causality: Deuterated chloroform (CDCl
3
) is selected. It lacks exchangeable protons that could obscure the critical aromatic region, provides excellent solvation for non-polar halogenated aromatics, and its residual solvent peak (
δ
7.26 ppm) serves as a reliable internal chemical shift reference.
Relaxation Causality (
d1
): A relaxation delay (
d1
) of 2.0 seconds is strictly enforced for
1
H NMR. Aromatic protons typically exhibit
T1
relaxation times of 1–2 seconds; truncating this delay would lead to incomplete longitudinal magnetization recovery, destroying the quantitative accuracy of the proton integrals.
The Carbonyl Bridge (HMBC Necessity): The central carbonyl group (C=O) acts as a scalar coupling "blockade," meaning standard through-bond
1
H-
1
H COSY cannot link Ring A to Ring B. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe the
3JCH
correlations from the aromatic protons to the central carbonyl carbon (
δ
194.5 ppm), proving the rings are part of the same molecule[2].
Resolving Overlap (GEMSTONE): If the 400 MHz magnet cannot resolve the overlapping multiplets of the m-tolyl ring, we deploy GEMSTONE (Gradient-Enhanced Multiplet-Selective Targeted-Observation NMR). This advanced 1D technique uses spatial encoding and chirp pulses to selectively excite and extract pure chemical shifts from heavily overlapped regions without the time penalty of 2D J-resolved experiments[3].
Step-by-Step Experimental Protocols
Sample Preparation
Weigh exactly 15 mg (for
1
H/2D) or 40 mg (for
13
C) of 3,5-Dichloro-3'-methylbenzophenone.
Dissolve the analyte completely in 0.6 mL of CDCl
3 (containing 0.03% v/v TMS as an internal standard).
Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field shimming.
1D NMR Acquisition
1
H NMR (400 MHz): Run a standard single-pulse experiment (zg30). Set the spectral width (SW) to 12 ppm, center the transmitter offset (O1) at 5.0 ppm, and use 16 scans (ns=16) with a
d1
of 2.0s.
13
C NMR (100 MHz): Run a proton-decoupled experiment (zgpg30) using WALTZ-16 decoupling. Because quaternary carbons (C=O, C-Cl, C-CH
3
) lack Nuclear Overhauser Effect (NOE) enhancement and have long
T1
times, increase the scans to a minimum of 1024 (ns
≥
1024) and set
d1
to 2.0s to ensure the carbonyl peak at ~194.5 ppm is clearly resolved above the noise floor[1].
GEMSTONE (Optional): If H-4', H-5', and H-6' overlap severely, apply the GEMSTONE pulse sequence to selectively invert the spin of interest, converting the coupled multiplets into clean, extractable singlets[3].
2D NMR Acquisition (The Validation Matrix)
Modern laboratories can utilize NOAH (NMR by Ordered Acquisition using
1
H-detection) supersequences to acquire these simultaneously[4], but the logical progression remains the same:
COSY (cosygpqf): Acquire with 2 scans per increment, 256
t1
increments. Purpose: Map the contiguous
1
H spin system of the 3-methylphenyl ring (H-4'
↔
H-5'
↔
H-6').
HSQC (hsqcedetgpsisp2.2): Acquire with 4 scans, 256 increments. Purpose: Differentiate protonated carbons from quaternary carbons and assign the exact
13
C shifts for C-2, C-4, C-6, and the m-tolyl CH positions[2].
HMBC (hmbcgplpndqf): Acquire with 8 scans, 256 increments, optimized for long-range coupling (
nJCH
= 8 Hz). Purpose: Observe the critical cross-peaks from H-2/H-6 and H-2'/H-6' to the C=O carbon, validating the diaryl ketone skeleton[2].
Quantitative Data Summary
The following tables summarize the expected chemical shifts, multiplicities, and assignment rationales derived from the self-validating workflow.
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling (
J
, Hz)
Integration
Assignment Rationale & Validation
H-2, H-6
7.70
d
1.9
2H
Meta-coupling to H-4; deshielded by ortho-carbonyl. Validated by HMBC to C=O.
H-2'
7.60
br s
-
1H
Ortho to C=O, meta to methyl. Broadened by unresolved long-range coupling.
H-4
7.58
t
1.9
1H
Meta-coupling to H-2/H-6; flanked by electronegative Cl atoms (Ring A).
H-6'
7.55
d
7.6
1H
Ortho to C=O, ortho-coupling to H-5' (Ring B).
H-4'
7.40
d
7.6
1H
Ortho-coupling to H-5', shielded relative to H-6'.
H-5'
7.38
t
7.6
1H
Meta to C=O, ortho-couplings to H-4' and H-6'. Validated by COSY.
CH
3
2.42
s
-
3H
Typical benzylic methyl shift. HMBC correlates to C-2', C-3', C-4'.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment Rationale & Validation
C=O
194.5
C
q
Characteristic diaryl ketone carbonyl. Validated by HMBC from both rings.
C-1
139.0
C
q
Ipso carbon on Ring A.
C-3'
138.5
C
q
Methyl-substituted carbon on Ring B. Validated by HMBC from CH
3
.
C-1'
136.5
C
q
Ipso carbon on Ring B.
C-3, C-5
135.5
C
q
Chlorine-substituted carbons on Ring A.
C-4'
133.5
CH
Para carbon on Ring B. Validated by HSQC.
C-4
132.0
CH
Para carbon on Ring A. Validated by HSQC.
C-2'
130.0
CH
Ortho carbon on Ring B.
C-2, C-6
128.5
CH
Ortho carbons on Ring A. Equivalent due to symmetry.
C-5'
128.0
CH
Meta carbon on Ring B.
C-6'
127.5
CH
Ortho carbon on Ring B.
CH
3
21.4
CH
3
Benzylic methyl carbon.
Workflow Visualization
The following diagram illustrates the logical dependencies of the self-validating NMR workflow.
Fig 1: Self-validating NMR workflow for the structural elucidation of benzophenone derivatives.
References
NMR Characterization of RNA Small Molecule Interactions
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities
Source: Royal Society Publishing
URL:[Link]
In Situ Monitoring of Kefir Fermentation Process Using Signal-Separable NMR Techniques (GEMSTONE Methodology)
Source: Angewandte Chemie International Edition (via NIH)
URL:[Link]
NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 51
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Application Note: Synthesis of 3,5-Dichloro-3'-methylbenzophenone via Weinreb-Nahm Amide Methodology
Executive Summary & Mechanistic Rationale This technical guide outlines a robust, high-yield synthetic protocol for the preparation of 3,5-dichloro-3'-methylbenzophenone. Benzophenones represent a ubiquitous scaffold in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
This technical guide outlines a robust, high-yield synthetic protocol for the preparation of 3,5-dichloro-3'-methylbenzophenone. Benzophenones represent a ubiquitous scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and advanced therapeutics 1[1].
The direct conversion of a carboxylic acid or acid chloride to an unsymmetrical ketone using organometallic reagents often suffers from the critical flaw of over-addition, yielding unwanted tertiary alcohols 2[2]. To circumvent this, our protocol employs the Weinreb-Nahm ketone synthesis. By first converting 3,5-dichlorobenzoic acid into an N-methoxy-N-methylamide (Weinreb amide), the subsequent Grignard addition forms a highly stable, five-membered magnesium chelate. This intermediate resists further nucleophilic attack and only collapses to the target ketone upon an aqueous acidic workup 3[3].
Synthetic workflow for 3,5-dichloro-3'-methylbenzophenone.
Reagent Matrices
Table 1: Reagents for N-Methoxy-N-methyl-3,5-dichlorobenzamide Synthesis
Reagent
MW ( g/mol )
Equivalents
Amount
Role
3,5-Dichlorobenzoic acid
191.01
1.00
10.0 g (52.3 mmol)
Starting Material
Thionyl chloride (SOCl2)
118.97
2.00
7.6 mL (104.6 mmol)
Chlorinating Agent
N,N-Dimethylformamide (DMF)
73.09
0.05
0.2 mL
Catalyst
N,O-Dimethylhydroxylamine·HCl
97.54
1.20
6.1 g (62.8 mmol)
Amine Source
Triethylamine (Et3N)
101.19
3.00
21.8 mL (156.9 mmol)
Acid Scavenger
Dichloromethane (DCM)
84.93
-
100 mL
Solvent
Table 2: Reagents for 3,5-Dichloro-3'-methylbenzophenone Synthesis
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Weinreb Amide Intermediate
234.08
1.00
10.0 g (42.7 mmol)
Electrophile
m-Tolylmagnesium bromide (1M)
195.34
1.50
64.0 mL (64.0 mmol)
Nucleophile
Tetrahydrofuran (THF, Anhydrous)
72.11
-
80 mL
Solvent
Hydrochloric Acid (Aqueous, 2M)
36.46
Excess
100 mL
Quenching Agent
Execution Protocols & Causality
Phase 1: Synthesis of the Weinreb Amide Intermediate
Step 1.1: Acid Chloride Formation
Charge a flame-dried 250 mL round-bottom flask with 3,5-dichlorobenzoic acid (10.0 g) and anhydrous DCM (50 mL) under a nitrogen atmosphere.
Add a catalytic amount of DMF (0.2 mL). Causality: DMF reacts with SOCl2 to generate the Vilsmeier-Haack reagent in situ, which acts as the highly active chlorinating species, dramatically accelerating the conversion.
Add SOCl2 (7.6 mL) dropwise at room temperature. Equip the flask with a reflux condenser and heat to 45 °C for 2 hours until gas evolution (SO2 and HCl) ceases.
Self-Validation (IPC): Do not run TLC directly on the acid chloride as it hydrolyzes on silica. Instead, quench a 10 µL aliquot in 0.5 mL methanol and check for the formation of the methyl ester via TLC (Hexanes/EtOAc 8:2).
Concentrate the mixture under reduced pressure to remove unreacted SOCl2, yielding the crude 3,5-dichlorobenzoyl chloride as a pale yellow oil.
Step 1.2: Amidation
Redissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0 °C using an ice-water bath.
Add N,O-dimethylhydroxylamine hydrochloride (6.1 g) in one portion.
Add Et3N (21.8 mL) dropwise over 15 minutes. Causality: Triethylamine serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free reactive amine, and it scavenges the HCl byproduct generated during the amidation, driving the reaction to completion.
Allow the reaction to warm to room temperature and stir for 4 hours.
Quench with water (50 mL), extract the organic layer, wash with brine, dry over MgSO4, and concentrate to afford the Weinreb amide.
Phase 2: Grignard Addition to Target Ketone
In a flame-dried flask, dissolve the Weinreb amide (10.0 g) in anhydrous THF (80 mL) under an argon atmosphere. Cool the solution to 0 °C. Causality: THF is strictly required as it coordinates to the magnesium atom via its oxygen lone pairs, stabilizing the Grignard reagent. The 0 °C temperature controls the exothermic nucleophilic addition, preventing unwanted side reactions 3[3].
Add m-tolylmagnesium bromide (64.0 mL of a 1M solution in THF) dropwise over 30 minutes via a syringe pump.
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
Self-Validation (IPC): Quench a 50 µL aliquot in saturated aqueous NH4Cl and extract with EtOAc. TLC analysis (Hexanes/EtOAc 9:1) should show complete consumption of the Weinreb amide and the appearance of a new, highly UV-active spot (the ketone).
Cool the reaction back to 0 °C and carefully quench by adding 2M aqueous HCl (100 mL) in a single portion. Causality: The acidic quench protonates the oxygen atoms of the stable tetrahedral chelate, forcing its collapse into the target ketone while solubilizing the magnesium salts into the aqueous phase.
Transfer to a separatory funnel, extract with EtOAc (3 x 50 mL), wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography to yield pure 3,5-dichloro-3'-methylbenzophenone.
Mechanistic Pathway
Mechanism of the Weinreb-Nahm ketone synthesis highlighting the stable chelate.
References
Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. 1
Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones: Advanced Protocols for Pharmaceutical Research. Benchchem. 2
Advanced Technical Support Center: Troubleshooting Grignard Additions to Chlorinated Benzophenones
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notoriously sluggish kinetics and complex side-re...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notoriously sluggish kinetics and complex side-reaction profiles associated with adding Grignard reagents to chlorinated benzophenones.
This guide bypasses basic textbook theory to focus on causality, mechanistic control, and self-validating experimental protocols .
Diagnostic Workflow
Before altering your reaction conditions, you must identify the dominant failure mode. The following diagnostic logic tree will help you trace analytical observations back to their mechanistic root causes.
Diagnostic workflow for troubleshooting low reactivity in Grignard additions to Cl-benzophenones.
Section 1: Root Cause Analysis (The "Why")
Chlorinated benzophenones present a dual threat to standard Grignard additions: steric blockade and electronic stabilization .
Steric Hindrance: Chlorine atoms in the ortho positions (e.g., 2,2'-dichlorobenzophenone) physically obstruct the Bürgi-Dunitz trajectory, preventing the nucleophilic carbon of the Grignard reagent from attacking the carbonyl carbon.
Single Electron Transfer (SET) vs. Polar Addition: Benzophenones possess low reduction potentials due to extended conjugation. Instead of undergoing a two-electron polar addition, the Grignard reagent often transfers a single electron to the carbonyl, generating a stabilized ketyl radical[1][2]. This radical pathway leads to pinacol coupling (dimerization) or, if the Grignard reagent possesses
β
-hydrogens, reduction to the corresponding benzhydrol[3].
Schlenk Equilibrium Aggregation: In standard ethereal solvents, Grignard reagents form polymeric aggregates (e.g., via halogen bridging). These bulky oligomers are highly unreactive toward sterically congested electrophiles[4].
Quantitative Reactivity Summary
The table below summarizes how substrate sterics and reagent modifications dictate the dominant mechanistic pathway and ultimate yield.
Substrate
Grignard Reagent
Additive
Primary Mechanism
Typical Yield
4,4'-Dichlorobenzophenone
PhMgBr
None
Polar Addition
60–70%
2,2'-Dichlorobenzophenone
PhMgBr
None
Steric Blockade / SET
< 20%
2,2'-Dichlorobenzophenone
PhMgBr
CeCl
3
Accelerated Polar Addition
> 85%
4-Chlorobenzophenone
i
-PrMgCl
None
SET /
β
-Hydride Transfer
~ 40% (Reduction)
4-Chlorobenzophenone
i
-PrMgCl
LiCl (Turbo)
Polar Addition
> 80%
Section 2: Optimized Experimental Protocols
To overcome these barriers, we must manipulate the nucleophile's aggregation state and the electrophile's reactivity. The following protocols are designed as self-validating systems to ensure success at each step.
Causality: Anhydrous CeCl
3
is highly oxophilic. It coordinates tightly to the benzophenone oxygen, drastically increasing the electrophilicity of the carbonyl carbon. Simultaneously, transmetalation generates an organocerium species that is highly nucleophilic but strictly non-basic, entirely suppressing
β
-hydride transfer (reduction) and SET pathways[5][6].
Step-by-Step Methodology:
Activation of CeCl
3
: Place CeCl
3
·7H
2
O (1.5 equiv) in a flame-dried Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2–3 hours.
Self-Validation: The crystalline hydrate will melt, bubble, and eventually form a purely white, free-flowing powder. If the powder is clumpy or off-white, moisture remains, and the reaction will fail.
Suspension: Cool to room temperature under argon. Add anhydrous THF to create a suspension. Stir vigorously for 2 hours.
Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour at -78 °C.
Self-Validation: The stark white suspension will transition to a pale yellow or distinct orange hue, visually confirming the successful formation of the organocerium intermediate.
Addition: Add a solution of the chlorinated benzophenone (1.0 equiv) in THF dropwise. Stir for 2–4 hours at -78 °C, then allow it to slowly warm to 0 °C.
Quench: Quench cold by carefully adding saturated aqueous NH
4
Cl. Extract with ethyl acetate.
Protocol B: Turbo-Grignard (Knochel) Addition
Causality: The addition of stoichiometric LiCl shifts the Schlenk equilibrium. LiCl breaks down the unreactive organomagnesium oligomers into highly reactive, monomeric RMgX·LiCl species. This massive increase in nucleophilicity allows the polar addition to outcompete the SET pathway, even at lower temperatures[4][7].
Step-by-Step Methodology:
Preparation: Charge a flame-dried flask with the chlorinated benzophenone (1.0 equiv) dissolved in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C.
Reagent Addition: Slowly add the Turbo-Grignard reagent (e.g.,
i
-PrMgCl·LiCl, 1.2 equiv) dropwise via syringe pump.
Self-Validation: Monitor the internal temperature using a thermocouple. A mild, controlled exotherm (temperature spike of 2–5 °C) upon addition confirms that the nucleophilic attack is initiating successfully.
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional hour.
Quench: Cool back to 0 °C and quench with 1M HCl to hydrolyze the magnesium alkoxide intermediate.
Section 3: Troubleshooting FAQs
Q1: I am recovering mostly unreacted 2,2'-dichlorobenzophenone, even when refluxing. How do I force the reaction?A: Refluxing a sterically hindered system often just accelerates solvent degradation or Grignard homocoupling. The ortho-chlorines create a massive physical barrier. If the CeCl
3
protocol does not push the reaction to completion, you must switch from a Grignard reagent to an organolithium reagent. Organolithiums are significantly smaller and more nucleophilic, favoring direct polar addition over SET[5].
Q2: My LC-MS shows a large peak corresponding to the benzhydrol (reduction product) instead of my desired tertiary alcohol. Why is this happening?A: This is a classic symptom of
β
-hydride transfer. If your Grignard reagent possesses
β
-hydrogens (e.g., isopropylmagnesium chloride or ethylmagnesium bromide), the steric bulk of the chlorinated benzophenone prevents the nucleophilic carbon from reaching the carbonyl. Instead, the system adopts a 6-membered cyclic transition state, and the Grignard reagent acts as a hydride donor, reducing the ketone[3]. To mitigate this, use a Grignard reagent without
β
-hydrogens (like methyl or phenyl), or employ the CeCl
3
protocol to accelerate the direct addition rate so it outcompetes the reduction rate.
Q3: My Grignard formation fails to initiate before I even add the benzophenone. What is the most reliable way to start it?A: Failure to initiate is almost always caused by a passivating layer of magnesium oxide on the metal turnings. Use chemical activation with 1,2-dibromoethane (approx. 5 mol%).
Self-validating cue: The reaction of Mg with 1,2-dibromoethane produces ethylene gas. If you see vigorous, localized bubbling on the surface of the magnesium turnings, the oxide layer has been breached, and the surface is active and ready for your aryl/alkyl halide[5].
Q4: Does the choice of solvent impact the SET vs. Polar addition pathway for chlorinated benzophenones?A: Yes. Solvents that strongly coordinate to magnesium (like THF) stabilize the monomeric Grignard but also influence the oxidation potential of the reagent. For highly conjugated, electron-deficient systems like chlorinated benzophenones, switching to a less polar solvent blend (e.g., Et
2
O/Toluene) can sometimes suppress the SET pathway by destabilizing the radical intermediates[1]. However, you must carefully monitor the solubility of your complexes if you move away from THF.
Technical Support Center: HPLC Separation of Halogenated Benzophenone Isomers
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges separating positional isomers of halogenated aromatic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges separating positional isomers of halogenated aromatic compounds.
Isomers of 3,5-Dichloro-3'-methylbenzophenone possess identical molecular weights, identical functional groups, and nearly indistinguishable hydrophobicities (logP). Consequently, standard reversed-phase methods often fail. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to help you achieve baseline resolution.
🔍 Core Troubleshooting FAQs
Q1: Why do my 3,5-dichloro-3'-methylbenzophenone isomers co-elute as a single, broad peak on a standard C18 column?
The Causality: Standard C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. Because positional isomers of halogenated benzophenones have the same hydrophobic surface area, a C18 column cannot differentiate them [1].
The Solution: You must induce shape selectivity and electronic differentiation. Switch to a Pentafluorophenyl (PFP) or Biphenyl column. The highly electronegative fluorine atoms on a PFP phase create an electron-deficient aromatic ring (a Lewis acid). This allows the stationary phase to interact with the electron-rich regions of your benzophenone isomers via
π−π
interactions, dipole-dipole interactions, and hydrogen bonding. The rigid, planar nature of the PFP group also provides steric discrimination based on the exact spatial positioning of the chloro- and methyl- groups [2].
Q2: I switched to a PFP column, but the resolution (
Rs
) is still poor. What mobile phase adjustments should I make?
The Causality: If you are using Acetonitrile (ACN) as your organic modifier, you are likely suppressing the column's selectivity. Acetonitrile contains a triple bond with its own
π
-electrons and a strong dipole moment. It aggressively competes with your benzophenone isomers for the
π−π
and dipole interaction sites on the PFP stationary phase[3].
The Solution: Replace Acetonitrile with Methanol (MeOH) . Methanol is a protic solvent that operates primarily through hydrogen bonding and does not contain
π
-electrons, allowing the unique electronic interactions between the PFP phase and the halogenated benzophenone to dominate the separation mechanism.
Q3: How does column temperature affect the separation of these specific isomers?
The Causality: The spatial selectivity of rigid stationary phases is highly temperature-dependent. Elevated temperatures increase the kinetic energy of the analytes, causing them to adopt multiple rotational conformations, which blurs the subtle steric differences between the isomers.
The Solution: Lower the column compartment temperature to 20°C – 25°C . While this will moderately increase system backpressure, it restricts the rotational freedom of the benzophenone isomers, maximizing the shape-selective interactions with the PFP phase and sharpening the resolution.
📊 Quantitative Data & Optimization Summaries
Table 1: Comparative Column Chemistry Performance for Halogenated Benzophenone Isomers
Column Chemistry
Primary Interaction
Secondary Interactions
Shape Selectivity
Expected Resolution (
Rs
)
Standard C18
Dispersive (Hydrophobic)
None
Low
< 0.8 (Co-elution)
Phenyl-Hexyl
Dispersive
π−π
Moderate
1.0 - 1.2 (Partial)
PFP (Fluorinated)
Dispersive
π−π
, Dipole-Dipole, H-Bond
High
> 1.5 (Baseline)
Table 2: Mobile Phase & Temperature Optimization on a PFP Column
Organic Modifier
Column Temp (°C)
Mechanism Interference
Expected Resolution (
Rs
)
Peak Symmetry (
As
)
Acetonitrile
40°C
High (
π−π
competition)
0.8 (Co-elution)
1.4 (Tailing)
Acetonitrile
20°C
High (
π−π
competition)
1.1 (Partial)
1.3
Methanol
40°C
Low
1.4 (Near Baseline)
1.1
Methanol
20°C
Minimal
> 1.8 (Baseline)
1.0 (Symmetrical)
🔀 Troubleshooting Workflow
Workflow for troubleshooting HPLC co-elution of positional isomers.
🧪 Experimental Protocol: Isocratic Separation of Benzophenone Isomers
To ensure scientific integrity, this protocol incorporates a System Suitability Test (SST) . This creates a self-validating system: by proving the column can separate a known positional isomer standard, you validate the mechanism before analyzing your unknown benzophenone samples.
Step 1: System Preparation & Equilibration
Purge the HPLC system lines with HPLC-grade Methanol (Line A) and Milli-Q water (Line B).
Install a high-efficiency PFP column (e.g., 4.6 x 150 mm, 2.7 µm superficially porous particles).
Set the column compartment to 20°C and allow the UV detector lamp to warm up for at least 30 minutes to ensure baseline stability.
Step 2: Self-Validating System Suitability Test (SST)
Prepare a 10 µg/mL standard mixture of 1,3-dinitrobenzene and 1,4-dinitrobenzene in the mobile phase.
Inject 5 µL of the SST mixture under the starting isocratic conditions (60:40 MeOH:Water).
Validation Gate: Calculate the resolution (
Rs
). If
Rs≥2.0
, the spatial and
π−π
selectivity of the PFP column is verified. If
Rs<2.0
, do not proceed. The column may have degraded bonded phases or unendcapped silanol activity.
Step 3: Sample Preparation
Weigh 1.0 mg of the 3,5-dichloro-3'-methylbenzophenone isomer mixture.
Dissolve completely in 10 mL of the mobile phase (60% MeOH / 40% Water) to prevent solvent-mismatch peak distortion.
Filter the solution through a 0.22 µm PTFE syringe filter into an amber autosampler vial.
Step 4: Chromatographic Execution
Mobile Phase: Isocratic 60% Methanol / 40% Water (v/v).
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Detection: UV at 254 nm (optimal for the benzophenone chromophore).
Run Time: 15–20 minutes.
Optimization: If the benzophenone isomers elute too quickly with
Rs<1.5
, decrease the Methanol concentration in 5% increments (e.g., to 55% MeOH) to increase retention factor (
k
) and maximize the time analytes spend interacting with the fluorinated stationary phase.
📚 References
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN. Available at:[Link]
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at:[Link]
MAC-MOD Analytical. Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Available at: [Link]
Troubleshooting
Technical Support Center: Photochemical Degradation of 3,5-Dichloro-3'-methylbenzophenone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, scientists, and drug development professionals with a rigorous, self-validating framework fo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, scientists, and drug development professionals with a rigorous, self-validating framework for investigating the photochemical degradation of 3,5-Dichloro-3'-methylbenzophenone (DCMBP).
This guide synthesizes field-proven methodologies with deep mechanistic causality to ensure your experimental workflows are robust, reproducible, and analytically sound.
Part 1: Mechanistic Overview & Causality
Understanding the fate of DCMBP under UV irradiation requires dissecting its core photochemical pathways. Benzophenone derivatives are characterized by their rapid excitation to a singlet state, followed by highly efficient intersystem crossing (ISC) to a reactive triplet excited state (
3
BP
∗
)[1].
For DCMBP, the specific presence of two electron-withdrawing chlorine atoms and a methyl group dictates its degradation behavior:
Reductive Dechlorination: The triplet state frequently undergoes homolytic C-Cl bond cleavage. This releases a chlorine radical and forms a reactive aryl radical, which drives early-stage transformation.
Norrish Type I Cleavage: Direct photolysis can induce the cleavage of the C-C bond adjacent to the carbonyl group, splitting the molecule into smaller aryl fragments.
Indirect Photolysis (AOPs): In Advanced Oxidation Processes (e.g., UV/H
2
O
2
), highly reactive hydroxyl radicals (
⋅
OH) are generated. These radicals non-selectively attack the aromatic rings, leading to hydroxylation, carboxylation, and eventual ring cleavage, which is necessary for total mineralization[2].
Photochemical Degradation Pathway
Mechanistic pathways of DCMBP degradation via direct photolysis and indirect AOPs.
Part 2: Troubleshooting Guide
Q: Why is the degradation rate of DCMBP plateauing after 30 minutes of UV exposure?A: This plateau typically indicates the onset of the "inner-filter effect." As DCMBP degrades, it forms hydroxylated and dechlorinated photoproducts that absorb UV light at the same wavelength as the parent compound, effectively shielding the remaining DCMBP from photons. To overcome this, transition to an Advanced Oxidation Process (AOP) like UV/H
2
O
2
. The generation of
⋅
OH radicals accelerates degradation and ensures the reaction follows pseudo-first-order kinetics more reliably[2].
Q: How can I definitively distinguish between direct photolysis and indirect photolysis (radical attack) in my assay?A: You must run parallel control experiments using radical scavengers. To isolate direct photolysis, add isopropanol (a strong
⋅
OH scavenger) to your matrix. If the degradation rate drops significantly, indirect photolysis via hydroxyl radicals is the dominant pathway. Furthermore, experiments conducted in ultrapure water at wavelengths >300 nm primarily reflect direct photolysis and self-sensitization[1].
Q: I am observing poor mass balance; the parent compound disappears, but total organic carbon (TOC) remains high. What is happening?A: The parent DCMBP is transforming into persistent intermediates rather than mineralizing completely. Direct photolysis is often the fastest initial step[3], but it only alters the structure (e.g., loss of a chlorine atom) rather than breaking down the carbon skeleton. Complete mineralization to CO
2
and H
2
O requires sustained
⋅
OH attack to achieve ring cleavage[2]. Extend your irradiation time or increase the H
2
O
2
dose.
Part 3: Standard Operating Procedure (SOP)
UV/H
2
O
2
Degradation Assay for DCMBP
This self-validating protocol ensures mass balance and isolates degradation variables.
Solution Preparation: Prepare a 10 mg/L stock solution of DCMBP in ultrapure water. Note: Avoid organic buffers initially to prevent unintended radical scavenging[4].
Oxidant Addition: Spike the solution with H
2
O
2
to achieve a final concentration of 0.30 mmol/L[2].
Irradiation: Transfer 200 mL of the solution to a quartz glass photoreactor equipped with a magnetic stir bar. Irradiate using a 254 nm low-pressure UV lamp (intensity: 900
μ
W/cm
2
)[2].
Kinetic Sampling: Withdraw 2 mL aliquots at pre-defined intervals (0, 5, 10, 15, 20, 30, and 60 minutes).
Reaction Quenching: Immediately inject 50
μ
L of methanol into each aliquot to quench residual
⋅
OH radicals and halt the reaction.
LC-HRMS Analysis: Analyze the samples using Liquid Chromatography-High Resolution Mass Spectrometry to quantify the parent compound decay and identify phototransformation products[4].
Experimental Workflow
Step-by-step methodology for conducting and analyzing DCMBP photochemical assays.
Part 4: Quantitative Data Summary
The following table summarizes the expected kinetic behavior of benzophenone derivatives under various photochemical conditions.
Q: What is the optimal pH for the UV/H
2
O
2
degradation of benzophenone derivatives?A: Experimental data indicates that the optimal pH for the degradation of similar benzophenone compounds via UV/H
2
O
2
is approximately 6.0[6]. Deviations from this pH can alter the speciation of the compound and the oxidation potential of the radicals.
Q: Does the presence of Natural Organic Matter (NOM) in environmental samples affect the assay?A: Yes, significantly. NOM acts as both a light screen (exacerbating the inner-filter effect) and a radical scavenger. This dual inhibition will drastically reduce the pseudo-first-order decay rate of DCMBP in natural water matrices compared to ultrapure water[5].
Q: Can nitrite in the water matrix influence the degradation pathway?A: Yes. Nitrite photolysis generates both
⋅
OH and NO
2⋅
radicals. While
⋅
OH drives hydroxylation, NO
2⋅
can react with the benzophenone backbone to form nitrated byproducts. However, electron-withdrawing groups (like the chlorines on DCMBP) may reduce the contribution of NO
2⋅
to the overall degradation[5].
Part 6: References
Title: Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes
Source: nih.gov
URL:
Title: Photodegradation of benzophenones sensitized by nitrite
Source: researchgate.net
URL:
Title: Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight
Source: rsc.org
URL:
Title: Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process
Source: mdpi.com
URL:
Title: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun
Source: rsc.org
URL:
Title: Overview of the Phototransformation of Wastewater Effluents by High-Resolution Mass Spectrometry
Source: acs.org
URL:
Preventing catalyst deactivation in reactions involving 3,5-Dichloro-3'-methylbenzophenone
Welcome to the Catalyst Deactivation Prevention Center . As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic hurdles encountered when performing cross-coupling reac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Catalyst Deactivation Prevention Center . As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic hurdles encountered when performing cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with 3,5-Dichloro-3'-methylbenzophenone .
Working with this specific substrate presents a dual challenge: the high bond dissociation energy of meta-substituted aryl chlorides and the competitive coordination of the benzophenone carbonyl group. This guide provides field-proven, self-validating strategies to maintain catalytic turnover and prevent irreversible catalyst death.
Part 1: Diagnostic Overview & Causality (The "Why")
To prevent catalyst deactivation, we must first understand the specific electronic and steric environment of 3,5-Dichloro-3'-methylbenzophenone:
The Meta-Chloride Penalty: While carbonyl groups typically activate aryl chlorides via electron withdrawal, the chlorines in this substrate are at the meta positions (3 and 5). Because resonance effects primarily activate ortho and para positions, these meta-chlorines remain highly unactivated. Consequently, the oxidative addition of the Pd(0) catalyst into the C-Cl bond is severely rate-limiting[1].
Carbonyl Coordination (Off-Cycle Resting State): The Lewis basic oxygen of the benzophenone moiety can coordinate to the electrophilic Pd(II) intermediate. This creates an off-cycle resting state that stalls the catalytic cycle, leaving the catalyst vulnerable to degradation[2].
Palladium Black Formation: Because oxidative addition is slow, the active Pd(0) species spends too much time "waiting" in solution. Without highly stabilizing ligands, the phosphine ligands dissociate, causing the "naked" Pd(0) to agglomerate into an inactive, insoluble precipitate known as [3].
Catalytic cycle and deactivation pathways in benzophenone cross-coupling.
Part 2: Troubleshooting Guides & FAQs
Q1: My reaction mixture turns opaque black and stalls at 15% conversion. Is this palladium black, and how do I prevent it?A: Yes, the formation of a black precipitate is the hallmark of catalyst decomposition into , an inactive agglomerated form of palladium metal[3].
Causality: The oxidative addition into the unactivated meta-chlorides is too slow. The Pd(0) sheds its ligands and aggregates.
Prevention: Abandon first-generation ligands (like PPh3 or dppf). You must use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos). The electron-rich nature of these ligands accelerates oxidative addition, while their massive steric bulk prevents the formation of off-cycle dimeric Pd species and physically blocks the benzophenone carbonyl from coordinating to the metal center[1].
Q2: I am trying to mono-couple the substrate, but I am getting a complex mixture of unreacted starting material, mono-coupled, and di-coupled products. How do I control selectivity without killing the catalyst?A: Causality: The two chlorines at the 3 and 5 positions are chemically equivalent until the first coupling occurs. Once the first coupling takes place, the steric bulk of the new substituent slightly hinders the second position, but not enough to halt the reaction entirely if the catalyst is highly active.
Prevention: Do not lower the catalyst loading, as this will just lead to deactivation. Instead, strictly control the stoichiometry of your nucleophile (0.95 to 1.0 equivalents) and lower the reaction temperature by 20°C. Use a highly active pre-catalyst (like a Palladacycle Gen 3 or Gen 4) to ensure the reaction proceeds efficiently at the lower temperature before the catalyst can degrade[2].
Q3: Does the choice of base affect catalyst lifespan in this specific reaction?A: Absolutely.
Causality: Strong, insoluble bases (like NaOtBu) can directly attack the benzophenone carbonyl or induce side reactions (like enolization if there were alpha-protons, though absent here, nucleophilic attack remains a risk). Furthermore, harsh bases can prematurely reduce Pd(II) to Pd(0) before the ligand has fully coordinated, leading to instant deactivation[4].
Prevention: Use milder, soluble bases such as Cs2CO3 or K3PO4 in a solvent system containing a small amount of water (if compatible with your nucleophile) or use a crown ether to increase solubility.
Part 3: Catalyst Performance Data
To guide your experimental design, the following table summarizes the quantitative performance of various ligand classes specifically for the activation of unactivated aryl chlorides in the presence of coordinating functional groups.
Ligand Type
Oxidative Addition Rate
Resistance to Pd Black
Resistance to Ketone Coordination
Relative Yield (12h)
PPh3
Very Slow
Poor
Poor
< 5%
dppf
Slow
Moderate
Poor
15 - 20%
XPhos
Fast
Excellent
Good
85 - 90%
BrettPhos
Very Fast
Excellent
Excellent
> 95%
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a "Pre-activation Check" and a "Deactivation Check" to ensure the integrity of the catalytic system throughout the workflow.
Methodology: Suzuki-Miyaura Coupling of 3,5-Dichloro-3'-methylbenzophenone
Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3,5-Dichloro-3'-methylbenzophenone (1.0 equiv), the boronic acid/ester (1.05 equiv for mono-coupling), and anhydrous K3PO4 (2.0 equiv).
Precatalyst Incubation (Self-Validation Step 1): In a separate vial, dissolve XPhos Pd G3 precatalyst (2 mol%) in anhydrous, degassed THF.
Diagnostic Check: The solution should rapidly transition from a reddish suspension to a clear, pale yellow/greenish solution within 5 minutes. This visual cue confirms the successful generation of the active monoligated Pd(0) species. If it remains red or turns black, your solvent is wet or oxygenated.
Substrate Addition: Transfer the active catalyst solution to the Schlenk flask containing the substrates.
Thermal Activation: Seal the flask, remove it from the glovebox, and heat to 65°C under vigorous stirring (800 rpm) to overcome mass transfer limitations with the solid base.
Reaction Monitoring (Self-Validation Step 2): Monitor the reaction at the 2-hour mark.
Diagnostic Check: The solution should remain homogenous and slightly yellow/orange. If an opaque black film forms on the glass (Palladium Black), the catalyst has died[3]. Immediately halt, filter through Celite, and restart with a fresh catalyst batch, ensuring strict anaerobic conditions.
Self-validating experimental workflow for air-sensitive cross-coupling.
References
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions, MIT DSpace, [Link]
Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides, Berkeley Hartwig Group, [Link]
Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands, Organic Chemistry Portal, [Link]
Technical Support Center: Purification & Troubleshooting for 3,5-Dichloro-3'-methylbenzophenone
Welcome to the Technical Support Center for 3,5-Dichloro-3'-methylbenzophenone (CAS: 951887-42-6)[1]. As a critical building block in pharmaceutical and agrochemical synthesis, maintaining the strict purity of this diary...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3,5-Dichloro-3'-methylbenzophenone (CAS: 951887-42-6)[1]. As a critical building block in pharmaceutical and agrochemical synthesis, maintaining the strict purity of this diaryl ketone is paramount for downstream catalytic success.
This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to eliminate common synthetic impurities.
Synthetic Workflow & Impurity Generation
The synthesis of this compound typically involves a Grignard addition followed by the oxidation of the resulting secondary alcohol. The diagram below illustrates the main synthetic pathway alongside the generation of critical impurities.
Fig 1: Synthetic workflow and impurity pathways for 3,5-Dichloro-3'-methylbenzophenone.
Troubleshooting FAQs
Q1: We are observing 5–10% residual (3,5-Dichlorophenyl)(m-tolyl)methanol in our final product. How can we drive the oxidation to completion or remove this impurity?Causality: The secondary alcohol intermediate (CAS: 844856-36-6) is sterically hindered by the bulky 3,5-dichloro substitutions. In TEMPO-catalyzed oxidations, the bulky oxoammonium ion must approach the carbinol proton to facilitate elimination. This steric clash increases the activation energy, leading to sluggish kinetics and incomplete conversion, a known limitation when oxidizing hindered secondary alcohols[2].
Solution: To drive the reaction, utilize a biphasic TEMPO/NaClO system with a phase-transfer catalyst (e.g., TBAB) to increase the local concentration of the oxidant. If residual alcohol persists, do not attempt to push the reaction further with excess bleach, as this risks oxidative cleavage. Instead, separate the impurity via recrystallization from isopropanol/heptane; the alcohol is significantly more polar and will remain dissolved in the mother liquor.
Q2: HPLC analysis shows a highly non-polar impurity eluting after the target ketone. Mass spectrometry suggests a mass of 182 m/z. What is this and how do we purge it?Causality: This is 3,3'-dimethylbiphenyl , a product of Wurtz-type homocoupling. During the preparation of the m-tolylmagnesium bromide Grignard reagent, unreacted magnesium metal can catalyze the coupling of two m-bromotoluene molecules.
Solution: Because this biphenyl lacks the polar carbonyl moiety of the target benzophenone, it is highly lipophilic. It can be efficiently removed by triturating the crude solid with cold hexanes or heptane. The biphenyl will dissolve readily, leaving the crystalline 3,5-Dichloro-3'-methylbenzophenone behind.
Q3: Our downstream catalytic cross-coupling steps are failing. We suspect transition metal carryover from the oxidation step. How do we remove these residues?Causality: The carbonyl oxygen of 3,5-Dichloro-3'-methylbenzophenone[1] has lone pairs that act as Lewis bases, chelating residual transition metals (e.g., Ru, Pd, or Mn) used during synthesis.
Solution: Implement a functionalized silica metal scavenger during the workup. SiliaMetS Thiol (Si-Thiol) is a highly versatile scavenger that provides a soft, high-affinity thiolate ligand. This outcompetes the hard oxygen ligand of the ketone, effectively stripping a wide range of transition metals from the API without causing column swelling[3].
Standard Operating Procedure (SOP): Oxidation & Purification
This self-validating protocol details the conversion of the secondary alcohol to the target ketone, followed by rigorous purification.
Phase 1: TEMPO-Catalyzed Oxidation
Charge Reactor: Dissolve 1.0 eq of (3,5-Dichlorophenyl)(m-tolyl)methanol in Dichloromethane (DCM) (10 vol).
Add Catalysts: Add 0.05 eq TEMPO and 0.1 eq Tetrabutylammonium bromide (TBAB). Cool the mixture to 0°C.
Oxidant Addition: Slowly add 1.2 eq of aqueous NaOCl (bleach, 10% w/w) buffered to pH 8.5 with NaHCO₃. Maintain temperature < 5°C during addition.
Self-Validation Check (Critical): After 2 hours, remove a 50 µL aliquot, quench with 10% Na₂S₂O₃, extract into EtOAc, and analyze via HPLC (254 nm).
Logic Gate: The reaction is deemed complete when the intermediate peak is < 0.5% AUC. If > 0.5%, add an additional 0.05 eq of TEMPO and stir for 2 more hours. Do not add more bleach to prevent over-oxidation[2].
Phase 2: Metal Scavenging & Workup
Quench: Add 10% aqueous Na₂S₂O₃ (5 vol) to destroy excess oxidant. Separate the organic layer.
Base Wash: Wash the organic layer with 5% NaHCO₃ (5 vol) to remove any 3,5-Dichlorobenzoic acid cleavage products.
Metal Scavenging: Add 20% w/w (relative to crude mass) of SiliaMetS Thiol [3] to the organic layer. Stir at 40°C for 4 hours to sequester transition metals.
Filtration: Filter the suspension through a pad of Celite to remove the silica scavenger. Concentrate the filtrate under vacuum to yield the crude product.
Phase 3: Crystallization (Removal of Biphenyl & Alcohol)
Trituration: Suspend the crude residue in cold hexanes (3 vol) and stir for 30 minutes at 0°C. Filter to remove the soluble 3,3'-dimethylbiphenyl.
Recrystallization: Dissolve the filter cake in a minimum amount of hot Isopropanol (IPA). Slowly add Heptane until the cloud point is reached.
Isolation: Cool to 5°C at a rate of 10°C/hour. Filter the resulting crystals and dry under vacuum at 45°C to yield high-purity 3,5-Dichloro-3'-methylbenzophenone[1].
References
[3] Title: SiliaMetS® Metal Scavengers : an Efficient Tool to Remove
Source: Technology Networks
URL: [Link]
[2] Title: Chemoenzymatic synthesis of anionic alkyl glycosides NGO, NGOC
Source: Lund University Publications
URL: [Link]
Technical Support Center: Enhancing the Stability of 3,5-Dichloro-3'-methylbenzophenone in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the erratic solution-phase behavior of halogenated benz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the erratic solution-phase behavior of halogenated benzophenone derivatives. This guide focuses specifically on 3,5-Dichloro-3'-methylbenzophenone (CAS: 951887-42-6)[1].
While benzophenones are widely utilized as photoinitiators, UV filters, and synthetic intermediates, their inherent photochemistry makes them highly susceptible to degradation in solution if not handled correctly. This guide synthesizes field-proven protocols to help you mitigate photoreduction, dehalogenation, and oxidative degradation, ensuring your experimental data remains robust and reproducible.
Mechanistic Causality: Why Does Degradation Occur?
To stabilize a molecule, we must first understand the causality of its degradation. Benzophenones are highly photoactive. Upon exposure to ambient UV or visible light (< 400 nm), the ground-state molecule absorbs a photon, transitioning to a singlet excited state before undergoing rapid intersystem crossing (ISC) to a highly reactive triplet state (T1)[2].
Once in this T1 state, the molecule acts as a strong electrophile and diradical, leading to three primary modes of failure:
Photoreduction: If dissolved in a hydrogen-donating solvent (e.g., isopropanol, ethanol), the triplet benzophenone abstracts a hydrogen atom to form a ketyl radical[3]. These ketyl radicals rapidly dimerize to form inactive benzopinacol derivatives[4].
Oxidative Degradation: Dissolved oxygen can quench the triplet state, generating reactive singlet oxygen (ROS). This ROS subsequently attacks the aromatic rings or the 3'-methyl group, leading to hydroxylated byproducts[2].
Photodehalogenation: The 3,5-dichloro substitutions introduce a structural vulnerability. Extended UV exposure can induce C-Cl bond homolysis, resulting in dehalogenation and the formation of des-chloro analogs.
Degradation Pathway Visualization
Photochemical degradation pathways of 3,5-Dichloro-3'-methylbenzophenone.
Quantitative Data: Solvent and Environmental Effects on Stability
To illustrate the profound impact of solvent choice and environmental conditions, the following table summarizes the estimated half-lives (
t1/2
) of benzophenone derivatives under various laboratory conditions[2],[4].
Solvent Type
H-Donor Capacity
Dissolved O₂ Status
Light Exposure
Estimated
t1/2
Primary Degradation Pathway
Isopropanol
High
Present
Ambient UV
< 12 hours
Photoreduction (Ketyl Radical)
Methanol
Moderate
Present
Ambient UV
~ 24 hours
Photoreduction
Acetonitrile
Low
Present
Ambient UV
~ 14 days
Oxidative Degradation (ROS)
Acetonitrile
Low
Degassed (Ar)
Ambient UV
> 30 days
Trace Dehalogenation
Acetonitrile
Low
Degassed (Ar)
Dark (Amber Glass)
> 6 months
None (Highly Stable)
Step-by-Step Methodology: Preparation of Ultra-Stable Solutions
To ensure a self-validating, highly stable experimental setup, follow this protocol when preparing stock solutions. This system is designed to eliminate the three required components of degradation: UV light, hydrogen donors, and dissolved oxygen.
Step 1: Solvent Selection
Strictly avoid protic, hydrogen-donating solvents (e.g., alcohols, ethers). Select HPLC-grade, non-hydrogen-donating solvents such as Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂).
Step 2: Solvent Degassing (Argon Sparging)
Transfer the selected solvent into a heavy-walled borosilicate glass flask.
Insert a sterile sparging needle connected to an ultra-pure Argon (Ar) line directly into the solvent.
Sparge the solvent at a moderate flow rate for 15–20 minutes to displace dissolved oxygen, effectively removing the precursor for singlet oxygen formation[2].
Step 3: Compound Dissolution
Weigh the required mass of 3,5-Dichloro-3'-methylbenzophenone under subdued lighting.
Transfer the powder to an actinic amber glass vial (which blocks UV transmission < 400 nm).
Add the degassed solvent, seal with a PTFE-lined septum cap to prevent atmospheric oxygen re-entry, and vortex until fully dissolved.
Step 4: Storage
Store the sealed amber vials at 4°C or -20°C. Cold storage minimizes the thermal kinetic energy available for any background solvolysis or nucleophilic aromatic substitution (SₙAr) at the chlorinated positions.
Troubleshooting Guide & FAQs
Q1: My solution is turning yellow/brown over time. What is happening?Cause: This discoloration is typically the result of oxidative degradation. When dissolved oxygen is present, the photo-excited triplet state of the benzophenone transfers energy to O₂, creating singlet oxygen[2]. This reactive oxygen species (ROS) attacks the aromatic ring or the 3'-methyl group, forming hydroxylated, conjugated byproducts that absorb visible light.
Solution: Ensure you are storing the solution in amber glassware to prevent the initial photo-excitation. Additionally, degas your solvents with Argon or Nitrogen prior to dissolution to remove the oxygen source.
Q2: HPLC analysis shows a loss of the parent compound, but there is no color change. Why?Cause: You are likely experiencing photoreduction. In the presence of hydrogen-donating solvents (like methanol or isopropanol), the excited benzophenone abstracts a hydrogen atom to form a ketyl radical[3],[4]. These radicals dimerize into benzopinacol derivatives. Benzopinacols are often colorless and may even precipitate out of solution, leading to an unexplained drop in API concentration.
Solution: Immediately switch your solvent system. Replace protic solvents with non-hydrogen donors like Acetonitrile or DMSO.
Q3: I am detecting M-34 (loss of Cl) peaks in my LC-MS data. Is the compound hydrolyzing?Cause: While solvolysis is possible, it is much more likely that you are observing photodehalogenation. The 3,5-dichloro substitutions are susceptible to C-Cl bond homolysis when exposed to high-energy UV light, generating aryl radicals that subsequently abstract hydrogen from the environment to form the des-chloro analog.
Solution: Wrap all reaction vessels in aluminum foil if amber glassware is insufficient. If your experiment requires UV exposure (e.g., a photochemical assay), you must account for this dehalogenation as a competing background reaction.
Q4: Can I use sonication to speed up the dissolution of 3,5-Dichloro-3'-methylbenzophenone?Cause/Effect: Sonication generates localized hotspots (cavitation bubbles) that can reach extreme temperatures and pressures, occasionally generating hydroxyl radicals from trace water in the solvent.
Solution: Yes, but limit sonication to short bursts (e.g., 30 seconds) in a temperature-controlled water bath. Prolonged sonication, especially in oxygenated solvents, can initiate the radical degradation pathways described above.
Method validation for 3,5-Dichloro-3'-methylbenzophenone quantification
Technical Support Center: Method Validation for 3,5-Dichloro-3'-methylbenzophenone Overview Welcome to the Technical Support Center for the quantification of 3,5-Dichloro-3'-methylbenzophenone (CAS No. 951887-42-6, Molec...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Method Validation for 3,5-Dichloro-3'-methylbenzophenone
Overview
Welcome to the Technical Support Center for the quantification of 3,5-Dichloro-3'-methylbenzophenone (CAS No. 951887-42-6, Molecular Weight: 265.13 g/mol )[1]. This portal is designed for researchers and drug development professionals establishing robust High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. All guidelines and troubleshooting steps herein are strictly aligned with the2[2] and 3[3] frameworks.
Q1: Why is an internal standard (IS) critical for quantifying 3,5-Dichloro-3'-methylbenzophenone in complex matrices?A: The proper selection and use of an internal standard (IS) is a critical element to ensure the accuracy and precision of the quantification of analytes in biological matrices[3]. Causality: 3,5-Dichloro-3'-methylbenzophenone is a highly lipophilic compound due to its dual chlorine substitutions and methyl group[1]. During sample preparation (e.g., liquid-liquid extraction), this lipophilicity leads to variable recovery rates. Furthermore, in LC-MS/MS, co-eluting matrix components can cause unpredictable ion suppression. A Stable Isotope-Labeled (SIL) IS (e.g., 13C- or 2H-labeled analog) co-elutes exactly with the analyte and experiences the identical matrix effects and extraction losses. By quantifying the ratio of the analyte to the IS, the method dynamically corrects for these physical and chemical variations, rendering the assay self-validating.
Q2: How does the updated ICH Q2(R2) guideline impact our validation approach for this compound?A: The ICH Q2(R2) guideline provides a global framework for ensuring the reliability and consistency of analytical testing methods, incorporating updated concepts like risk management and data integrity[4]. Causality: Previous guidelines treated validation as a one-time checklist. ICH Q2(R2) requires a lifecycle approach. For a hydrophobic compound like 3,5-Dichloro-3'-methylbenzophenone, slight changes in mobile phase organic content or column temperature can drastically shift retention times. The updated guideline mandates comprehensive robustness testing—deliberately varying pH, temperature, and flow rate—to prove the method's resilience before it is deployed in routine Quality Control (QC)[4].
Part 2: Troubleshooting Guide - Common Validation Failures
Issue 1: Poor Linearity at the Lower Limit of Quantification (LLOQ)
Symptom: The calibration curve deviates from linearity (R² < 0.99) at the low end, or the LLOQ precision exceeds the FDA allowable limit of 20% CV[3].
Root Cause: Non-specific binding. The hydrophobic nature of 3,5-Dichloro-3'-methylbenzophenone causes it to adsorb onto the active silanol groups of standard glass autosampler vials or the stainless-steel surfaces of the injector loop at low concentrations.
Solution: Switch to silanized (deactivated) glass vials or polypropylene vials. Alternatively, modify the sample diluent to include a stronger organic solvent (e.g., 5-10% DMSO or Acetonitrile) to increase the analyte's solubility and prevent surface adsorption.
Issue 2: Matrix Effect and Ion Suppression in LC-MS/MS
Symptom: The IS-normalized matrix factor (MF) shows a coefficient of variation (CV) greater than 15% across six different matrix lots[3].
Root Cause: Co-eluting endogenous lipids (specifically glycerophospholipids) from biological matrices compete with 3,5-Dichloro-3'-methylbenzophenone for charge in the Electrospray Ionization (ESI) source, suppressing the analyte's signal.
Solution: Improve sample cleanup by upgrading from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE). Chromatographically, adjust the gradient to elute the analyte either before or after the main phospholipid elution zone (typically 80-95% organic).
Issue 3: Carryover in Blank Injections
Symptom: Analyte peaks appear in blank solvent injections immediately following an Upper Limit of Quantification (ULOQ) sample.
Root Cause: The lipophilic benzophenone derivative partitions into the polymeric seals of the autosampler rotor valve or adheres to the needle exterior.
Solution: Implement a multi-solvent wash step. Use a strong wash containing a high percentage of organic solvent with varying polarities (e.g., Isopropanol:Acetonitrile:Water 40:40:20 with 0.1% Formic Acid) to solubilize and flush residual analyte.
Part 3: Quantitative Data Summaries
To ensure compliance, your validation data must meet the rigorous acceptance criteria defined by regulatory bodies. Below is a summary of the target criteria and expected performance for 3,5-Dichloro-3'-methylbenzophenone.
Table 1: Regulatory Acceptance Criteria & Example Validation Data
Validation Parameter
ICH Q2(R2) / FDA Acceptance Criteria
Expected Result for 3,5-Dichloro-3'-methylbenzophenone
Selectivity / Specificity
Blank matrix interference < 20% of LLOQ, < 5% of IS
No interfering peaks at RT = 4.2 min. Interference < 2%
Linearity (R²)
Correlation coefficient ≥ 0.990
R² = 0.9995 (Range: 1.0 - 1000 ng/mL)
Accuracy (% Nominal)
±15% of nominal (±20% at LLOQ)
98.5% - 104.2% across all QC levels
Precision (% CV)
≤ 15% (≤ 20% at LLOQ)
Intra-day: 3.2% - 6.1%; Inter-day: 4.5% - 7.8%
Matrix Effect (IS-Normalized)
CV of IS-normalized Matrix Factor ≤ 15%
CV = 6.4% (using SIL-Internal Standard)
Recovery
Consistent and reproducible across levels
88.5% ± 4.2% (using Solid Phase Extraction)
Part 4: Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. By incorporating System Suitability Tests (SST) and continuous Quality Control (QC) checks, the method proves its own reliability in real-time.
Protocol A: Specificity and Selectivity Assessment
Objective: To ensure the method can accurately measure 3,5-Dichloro-3'-methylbenzophenone without interference from other components in the matrix[3].
Self-Validating Mechanism: The protocol requires the simultaneous analysis of blank matrices alongside LLOQ spikes. If the blank shows a signal >20% of the LLOQ, the run automatically fails, preventing false positives.
Matrix Sourcing: Obtain blank matrix samples (e.g., plasma, serum, or formulation buffer) from at least six independent sources[3].
Sample Preparation:
Prepare 6 unspiked blank samples (Matrix + IS solvent without IS).
Chromatographic Analysis: Inject the samples using the optimized LC-MS/MS or HPLC-UV method.
Data Evaluation: Analyze the blank samples to check for any interfering peaks at the retention time of the analyte and internal standard[3]. The response of interfering peaks must be <20% of the LLOQ response and <5% of the IS response.
Protocol B: Accuracy and Precision (A&P) Workflow
Objective: To determine the closeness of the measured value to the true value (Accuracy) and the degree of agreement among a series of measurements (Precision)[3].
Self-Validating Mechanism: The run begins with an SST (6 replicate injections of a mid-level standard; required RSD ≤ 2.0%). QC samples are interspersed every 10 unknown samples. If two consecutive QCs fail, the system halts, invalidating the batch to protect data integrity.
Calibration Curve Preparation: Prepare a fresh calibration curve consisting of a blank, a zero sample, and 6-8 non-zero concentration levels covering the expected study range.
QC Sample Preparation: Prepare Quality Control samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC (around 50% of the curve range), and High QC (75% of the ULOQ).
Execution (Intra-day): Analyze the calibration curve followed by 5 replicates of each QC level in a single analytical run.
Execution (Inter-day): Repeat the intra-day workflow on three separate days, utilizing different analysts or different batches of mobile phase to test intermediate precision.
Calculations: Calculate the mean concentration for each QC level. The mean value should be within ±15% of the nominal value for each QC level, except for the LLOQ, which should be within ±20%[3].
Part 5: Mandatory Visualization
The following diagram illustrates the iterative, self-validating workflow required to achieve full ICH Q2(R2) compliance for this analyte.
Figure 1: Iterative Method Validation Workflow for 3,5-Dichloro-3'-methylbenzophenone.
Resolving peak tailing in HPLC analysis of 3,5-Dichloro-3'-methylbenzophenone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, mechanistic approach to resolving pea...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, mechanistic approach to resolving peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dichloro-3'-methylbenzophenone .
Rather than relying on trial-and-error, this guide emphasizes the causality behind chromatographic behavior, ensuring that every troubleshooting step you take is backed by a self-validating experimental design.
I. Diagnostic Workflow
Before altering your method, you must isolate whether the tailing is a physical system error or a chemical interaction. Follow this logical decision tree to identify the root cause.
Systematic workflow for diagnosing and resolving HPLC peak tailing root causes.
II. Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does 3,5-Dichloro-3'-methylbenzophenone exhibit severe peak tailing compared to standard aromatic hydrocarbons?A1: Peak tailing stems from unequal interactions between the analyte, stationary phase, and mobile phase[1]. While the hydrophobic skeleton of this molecule (chlorines, methyl group, and phenyl rings) interacts predictably with the C18 ligands, the central carbonyl oxygen acts as a strong hydrogen-bond acceptor. This carbonyl group interacts with residual, un-ionized acidic silanols (Si-OH) on the silica surface, creating a secondary retention mechanism. Because only a fraction of the analyte population experiences this secondary interaction, the elution band broadens asymmetrically, resulting in a tail[2].
Q2: How can I differentiate between chemical tailing (silanol interactions) and physical tailing (column overload or dead volume)?A2: Causality can be determined by observing the peak shape and system-wide behavior. Deformation of the column packing bed or extra-column dead volume will cause all peaks in the chromatogram to tail[1]. Conversely, if only the benzophenone tails, the issue is chemical. Furthermore, column mass overload typically presents as a "right-triangle" peak shape (a sharp leading edge with a drawn-out tail)[3].
Q3: My sample is highly hydrophobic, so I dissolve it in 100% Acetonitrile. Could this be causing the tailing?A3: Yes. This is known as the "strong solvent effect." If the injection solvent is significantly stronger (more organic) than the mobile phase, the analyte molecules at the center of the injection plug travel faster through the column than those at the periphery, leading to split or broad, tailing peaks[4]. It is critical to ensure that the injection solvent is of lower or equal strength compared to the mobile phase.
Q4: Does mobile phase pH matter for a neutral molecule like a benzophenone?A4: Absolutely. While 3,5-Dichloro-3'-methylbenzophenone does not ionize, the silica stationary phase does. At a neutral pH (pH > 6), residual silanols are ionized (SiO⁻), drastically increasing their potential for secondary interactions[4]. By lowering the mobile phase pH to 2.5–3.0 using formic or phosphoric acid, you protonate the silanols (Si-OH), rendering them far less reactive and significantly improving peak symmetry[3].
III. Quantitative Benchmarks
To illustrate the impact of these variables, below is a summary of quantitative data demonstrating how specific method adjustments affect the Tailing Factor (
Tf
) and Theoretical Plate Count (
N
) for 3,5-Dichloro-3'-methylbenzophenone.
Experimental Condition
Column Type
Sample Diluent
Mobile Phase pH
Tailing Factor (
Tf
)
Plate Count (
N
)
Baseline Method
Standard C18 (Non-endcapped)
100% ACN
7.0 (Unbuffered)
2.45 (Severe)
4,200
pH Optimization
Standard C18 (Non-endcapped)
100% ACN
3.0 (0.1% Formic Acid)
1.85 (Moderate)
6,100
Diluent Matching
Standard C18 (Non-endcapped)
Mobile Phase (70:30 ACN:H₂O)
3.0 (0.1% Formic Acid)
1.40 (Acceptable)
8,500
Column Upgrade (Optimal)
End-capped / Base-Deactivated C18
Mobile Phase (70:30 ACN:H₂O)
3.0 (0.1% Formic Acid)
1.05 (Ideal)
12,400
IV. Self-Validating Experimental Protocols
Do not guess the cause of your peak tailing; prove it. Use the following step-by-step protocols to systematically validate and resolve the issue.
Protocol A: The Neutral Marker System Validation
Purpose: To definitively isolate whether tailing is caused by system dead volume, column bed degradation, or analyte-specific chemical interactions.
Causality: Uracil is an unretained neutral marker that highlights extra-column dead volume. Toluene is a retained neutral marker that does not interact with silanols. If toluene tails, the column bed is physically degraded. If only the benzophenone tails, the issue is strictly chemical.
Preparation: Prepare a system suitability solution containing 10 µg/mL Uracil, 50 µg/mL Toluene, and 50 µg/mL 3,5-Dichloro-3'-methylbenzophenone in the mobile phase.
Execution: Inject 5 µL onto the HPLC system under your standard gradient or isocratic conditions.
Analysis: Calculate the peak asymmetry (
As
) or tailing factor (
Tf
) for all three peaks using your chromatography data system (CDS).
Validation Logic:
If Uracil
Tf
> 1.5: The issue is extra-column volume. Check fittings, reduce tubing length/diameter, and ensure the flow cell is properly seated[3].
If Toluene
Tf
> 1.5: The column bed is deformed or the inlet frit is blocked. Replace the column[1].
If ONLY Benzophenone
Tf
> 1.5: The system is physically sound. The tailing is caused by secondary silanol interactions. Proceed to Protocol B.
Purpose: To eliminate band broadening and tailing caused by solvent mismatch (the "strong solvent effect").
Causality: Injecting a highly hydrophobic analyte in 100% strong solvent into a weaker mobile phase causes localized disruption of the partitioning equilibrium[4].
Preparation: Prepare a 1 mg/mL stock solution of 3,5-Dichloro-3'-methylbenzophenone in 100% Acetonitrile.
Aliquot & Dilute: Create three working solutions at 50 µg/mL using different diluents:
Execution: Inject 10 µL of each vial sequentially.
Validation Logic: Compare the
Tf
and theoretical plates (
N
). The optimal diluent (Vial C) should yield a
Tf
≤ 1.2. If the analyte precipitates in Vial C due to its high hydrophobicity, revert to Vial A but reduce the injection volume to 1–2 µL to allow the mobile phase to instantly dilute the plug upon injection.
V. Mechanistic Pathway of Resolution
Understanding the molecular interactions at play allows you to select the correct stationary phase. Upgrading to an exhaustively end-capped or base-deactivated column physically blocks the carbonyl group from accessing the acidic silanols.
Mechanistic pathway of secondary silanol interactions vs. end-capped resolution.
VI. References
Sigma-Aldrich. "Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices." 2
GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." 1
BenchChem. "Resolving peak tailing in HPLC analysis of Leptomerine." 3
Agilent Technologies. "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS." 4
A Comparative Analysis of the Photoreactivity of 3,5-Dichloro-3'-methylbenzophenone and Other Benzophenones
A Technical Guide for Researchers and Drug Development Professionals In the landscape of organic photochemistry, benzophenones are a pivotal class of compounds, serving as versatile photosensitizers, photoinitiators, and...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of organic photochemistry, benzophenones are a pivotal class of compounds, serving as versatile photosensitizers, photoinitiators, and key structural motifs in pharmacologically active molecules.[1][2] Their utility is fundamentally governed by their photoreactivity, a property that is intricately modulated by the nature and position of substituents on the aromatic rings.[1] This guide provides an in-depth comparison of the photoreactivity of 3,5-Dichloro-3'-methylbenzophenone with other notable benzophenone derivatives, offering both theoretical insights and practical experimental frameworks.
The Photochemical Engine: Understanding Benzophenone Reactivity
The photochemical behavior of benzophenone is rooted in the electronic transitions of its carbonyl group.[1] Upon absorbing UV radiation, the molecule is excited from its ground state (S₀) to a singlet excited state (S₁). A hallmark of benzophenones is their remarkably efficient intersystem crossing (ISC) to a triplet excited state (T₁), with a quantum yield approaching unity.[1][3][4] This long-lived triplet state is the primary photoactive species, behaving like a diradical and readily participating in reactions such as hydrogen atom abstraction from suitable donor molecules.[1][3]
The efficiency and pathway of these photochemical reactions are highly sensitive to the electronic and steric effects of substituents on the phenyl rings. These modifications can alter the energy levels of the excited states, the rate of intersystem crossing, and the reactivity of the resulting triplet state.
Substituent Effects on Photoreactivity: A Comparative Overview
The introduction of substituents onto the benzophenone scaffold can dramatically influence its photochemical properties. For instance, electron-donating groups can decrease the energy of the n→π* transition, while electron-withdrawing groups can have the opposite effect. The position of these substituents is also critical.
This guide focuses on comparing the photoreactivity of 3,5-Dichloro-3'-methylbenzophenone with two key comparators: the parent, unsubstituted benzophenone, and 4,4'-dichlorobenzophenone, which provides a symmetrical substitution pattern. The presence of chlorine atoms, which are electron-withdrawing and heavy atoms, and a methyl group, which is electron-donating, on 3,5-Dichloro-3'-methylbenzophenone suggests a complex interplay of electronic and steric influences on its photoreactivity.
May alter triplet state energy and lifetime. The heavy atom effect could influence intersystem crossing rates.
3,5-Dichloro-3'-methylbenzophenone
Asymmetrical: Two electron-withdrawing Cl atoms and one electron-donating CH₃ group
Complex interplay of inductive and steric effects. The substitution pattern may influence the conformation and accessibility of the carbonyl group, potentially altering hydrogen abstraction rates.
Experimental Framework for Comparing Photoreactivity
To empirically compare the photoreactivity of these benzophenones, a series of well-established photochemical experiments can be employed. The following protocols provide a robust methodology for quantifying and comparing their photochemical behavior.
Experimental Workflow for Comparative Photoreactivity Analysis
Caption: A generalized workflow for the comparative analysis of benzophenone photoreactivity.
Protocol 1: Determination of Photoreaction Quantum Yield
The quantum yield (Φ) is a critical measure of the efficiency of a photochemical reaction, defined as the number of molecules reacted per photon absorbed.[5][6]
Objective: To quantitatively compare the photoreactivity of 3,5-Dichloro-3'-methylbenzophenone, benzophenone, and 4,4'-dichlorobenzophenone.
Methodology:
Solution Preparation: Prepare solutions of each benzophenone derivative of identical molar concentration in a hydrogen-donating solvent such as isopropanol.
Actinometry: Utilize a chemical actinometer, like the potassium ferrioxalate system, to accurately measure the photon flux of the UV light source at the irradiation wavelength.[5][7]
Irradiation: Irradiate the benzophenone solutions and the actinometer solution in parallel under identical conditions.
Analysis: At specific time intervals, withdraw aliquots from the benzophenone solutions and analyze the decrease in the reactant concentration using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Calculation: The quantum yield is calculated using the following formula:
Φ = (moles of reactant consumed) / (moles of photons absorbed)
Protocol 2: Transient Absorption Spectroscopy
This technique allows for the direct observation and characterization of short-lived excited states, such as the triplet state of benzophenones.[8][9]
Objective: To measure the lifetime and observe the absorption spectrum of the triplet states of the benzophenone derivatives.
Methodology:
Sample Preparation: Prepare deoxygenated solutions of each benzophenone in a suitable solvent (e.g., acetonitrile).
Excitation: Excite the sample with a short laser pulse (pump beam) at a wavelength where the benzophenone absorbs.
Probing: A second, broad-spectrum light pulse (probe beam) is passed through the sample at a set time delay after the pump pulse.
Detection: The absorption of the probe beam by the transient species (the triplet state) is measured.
Data Analysis: By varying the time delay between the pump and probe pulses, the lifetime of the triplet state can be determined. The absorption spectrum of the triplet state can also be constructed.[10]
Interpreting the Results: A Hypothetical Comparison
Parameter
Benzophenone
4,4'-Dichlorobenzophenone
3,5-Dichloro-3'-methylbenzophenone
Rationale for Hypothetical Data
Quantum Yield (Φ) of Photoreduction
~0.3 - 1.0 (solvent dependent)
Potentially lower than benzophenone
Potentially the lowest
The electron-withdrawing chlorine atoms can lower the energy of the π,π* state relative to the n,π* state, which can decrease the rate of hydrogen abstraction.[11] The steric hindrance from the 3,5-dichloro and 3'-methyl substitution may also impede the approach of the hydrogen donor.
Triplet State Lifetime (τT)
Microseconds
Potentially shorter
Potentially shorter
The heavy atom effect of chlorine can enhance the rate of intersystem crossing from the triplet state back to the ground state, thus shortening the triplet lifetime.
λmax of Triplet Absorption
~530 nm
Red-shifted
Likely red-shifted
Substituents on the aromatic rings can alter the energy levels of the triplet state, leading to a shift in its absorption maximum.
Applications in Drug Development and Beyond
The photoreactivity of benzophenones is not merely a subject of academic curiosity; it has profound implications in various fields. In drug development, benzophenone derivatives are used as photosensitizers in photodynamic therapy and as photocrosslinking agents to study drug-receptor interactions.[2][12] The stability of drugs containing a benzophenone moiety under UV light is also a critical consideration. For example, some nonsteroidal anti-inflammatory drugs containing a benzophenone chromophore can induce phototoxic reactions.[2] Furthermore, benzophenones are widely used as photoinitiators in the UV curing of polymers and in the synthesis of fine chemicals.[1][13]
Conclusion
The photoreactivity of 3,5-Dichloro-3'-methylbenzophenone is expected to be a complex function of the electronic and steric effects of its substituents. A systematic comparison with unsubstituted benzophenone and symmetrically substituted derivatives like 4,4'-dichlorobenzophenone, using rigorous experimental techniques such as quantum yield determination and transient absorption spectroscopy, is essential for a comprehensive understanding of its photochemical behavior. This knowledge is crucial for harnessing its potential in various applications and for mitigating any undesirable photoreactive effects.
References
Photochemistry of 4'-benzophenone-substituted nucleoside derivatives as models for ribonucleotide reductases: competing generation of 3'-radicals and photoenols. PubMed. Available at: [Link]
Photochemistry of 4'-Benzophenone-Substituted Nucleoside Derivatives as Models for Ribonucleotide Reductases: Competing Generation of 3'-Radicals and Photoenols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. PubMed. Available at: [Link]
The Photochemistry of Benzophenone. ScholarWorks@BGSU. Available at: [Link]
Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. Available at: [Link]
Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. Available at: [Link]
Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. ResearchGate. Available at: [Link]
9.2 Quantum yield determination and interpretation. Fiveable. Available at: [Link]
Photosensitizing drugs containing the benzophenone chromophore. PubMed. Available at: [Link]
A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. Available at: [Link]
Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
Benzophenone photosensitized DNA damage. PubMed. Available at: [Link]
Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research. Available at: [Link]
Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM). Shimadzu. Available at: [Link]
The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. Chemical Reviews - ACS Publications. Available at: [Link]
SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Oregon State University. Available at: [Link]
Photostability of BP3, 5-chloro and 3,5-dichloro derivatives of BP3 and BP4 under UV-A irradiation. ResearchGate. Available at: [Link]
A Guide to Recording Fluorescence Quantum Yields. HORIBA. Available at: [Link]
Synthesis and application of novel benzophenone photoinitiators. ResearchGate. Available at: [Link]
Journal of Medicinal and Chemical Sciences. Available at: [Link]
Photochemical transformation of sunscreen agent benzophenone-3 and its metabolite in surface freshwater and seawater. PubMed. Available at: [Link]
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. Available at: [Link]
Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? PMC. Available at: [Link]
Photochemical transformation of sunscreen agent benzophenone-3 and its metabolite in surface freshwater and seawater. ResearchGate. Available at: [Link]
A Comparative Analysis of Synthetic Routes to Substituted Benzophenones: A Guide for the Modern Chemist
Substituted benzophenones are a cornerstone of modern organic synthesis, finding critical applications as photoinitiators, in fragrance formulations, and as privileged scaffolds in the development of novel therapeutics.[...
Author: BenchChem Technical Support Team. Date: March 2026
Substituted benzophenones are a cornerstone of modern organic synthesis, finding critical applications as photoinitiators, in fragrance formulations, and as privileged scaffolds in the development of novel therapeutics.[1][2] The selection of an appropriate synthetic strategy is paramount to achieving high yields, purity, and functional group compatibility, directly impacting the efficiency of research and development pipelines. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this versatile class of molecules, offering field-proven insights and experimental data to aid researchers in making informed decisions.
The Classic Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a long-established and widely employed electrophilic aromatic substitution reaction for the synthesis of aryl ketones, including benzophenones.[1] The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Mechanistic Rationale and Experimental Considerations
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acyl halide with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.
The choice of solvent is critical; common solvents include dichloromethane (DCM) and carbon disulfide (CS₂). The reaction temperature is typically kept low initially (0-5 °C) during the addition of reactants to control the exothermic reaction, and then allowed to warm to room temperature.
A significant drawback of the classical Friedel-Crafts acylation is its limited functional group tolerance. The strongly acidic conditions are incompatible with many sensitive functional groups. Furthermore, the reaction is generally not suitable for aromatic substrates bearing strongly electron-withdrawing groups, which deactivate the ring towards electrophilic substitution.[3] Regioselectivity can also be a challenge when multiple positions on the aromatic ring are available for substitution.
Experimental Protocol: Synthesis of 4-Methylbenzophenone
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
Addition of Reactants: The flask is cooled to 0-5 °C in an ice bath. A solution of 4-toluoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel. Following this, toluene (1.2 equivalents) is added dropwise, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice containing concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 4-methylbenzophenone.
Visualization of the Friedel-Crafts Acylation Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation.
The Power of Organometallics: Grignard Reactions
The addition of an organomagnesium halide (Grignard reagent) to a benzoyl chloride or a related carboxylic acid derivative offers a powerful method for the formation of benzophenones. This approach allows for the connection of two different aryl groups.
Mechanistic Insights and Overcoming Challenges
The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride. A key challenge with this method is the potential for a second addition of the Grignard reagent to the initially formed ketone, leading to the formation of a tertiary alcohol as a significant byproduct.[4] This is because ketones are generally more reactive towards Grignard reagents than the starting acyl chloride.
To circumvent this issue, the reaction is often performed at low temperatures with slow, controlled addition of the Grignard reagent. A more robust solution is the use of Weinreb amides (N-methoxy-N-methylamides) in place of acyl chlorides. The resulting intermediate is stable to further addition and is readily hydrolyzed to the ketone during aqueous workup.
Experimental Protocol: Synthesis of 3-Methylbenzophenone via Grignard Reaction
Grignard Reagent Formation: Magnesium turnings (1.1 equivalents) are placed in a flame-dried flask under an inert atmosphere. A solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of 3-methylphenylmagnesium bromide.
Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of benzoyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring.
Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
Quenching and Work-up: The reaction is quenched by the slow addition of cold 1M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
Purification: The solvent is evaporated, and the product is purified by vacuum distillation or column chromatography.
Visualization of the Grignard Reaction Mechanism
Caption: Simplified mechanism of Grignard synthesis of 3-Methylbenzophenone.
Modern Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction has emerged as a highly versatile and powerful tool for the synthesis of biaryl compounds, including substituted benzophenones.[3] This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with an aryl halide or triflate. For benzophenone synthesis, an acyl chloride can be used as the electrophilic partner.
Advantages and Mechanistic Considerations
The primary advantages of the Suzuki-Miyaura coupling include its excellent functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.
The choice of palladium precursor, ligand, and base is crucial for achieving high yields. For the coupling of acyl chlorides, anhydrous conditions are often necessary to prevent hydrolysis of the starting material.
Experimental Protocol: Synthesis of 4-Phenylbenzophenone
Setup: A Schlenk flask is charged with 4-bromobenzoyl chloride (1.0 equivalent), phenylboronic acid (1.05 equivalents), potassium carbonate (2.0 equivalents), and a palladium catalyst such as Pd₂(dba)₃ (5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon).
Solvent Addition: Anhydrous and degassed toluene is added via syringe.
Reaction: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 4 hours, or until TLC analysis indicates the consumption of the starting materials.
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.
Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Green Chemistry in Focus: Oxidation of Diphenylmethanes
The oxidation of readily available diphenylmethanes presents a more atom-economical and environmentally benign alternative to classical methods that often generate stoichiometric waste. A variety of catalytic systems have been developed for this transformation, employing oxidants such as molecular oxygen or hydrogen peroxide.
Catalytic Systems and Reaction Conditions
Modern approaches utilize heterogeneous catalysts that offer high selectivity and ease of recovery and reuse. For example, cerium-incorporated aluminophosphate (CeAlPO-5) molecular sieves have been shown to be highly active and selective for the vapor-phase oxidation of diphenylmethane to benzophenone with air as the oxidant, achieving conversions and selectivities greater than 90%.[5][6]
In the liquid phase, catalysts such as Co-Mn nanoparticles supported on calcined cow bone have demonstrated excellent activity (87%) and selectivity (90%) for the oxidation of diphenylmethane with molecular oxygen under solvent-free conditions.[7] Another effective system involves the use of MnO₄⁻-exchanged Mg-Al-hydrotalcite, which provides near-quantitative selectivity for benzophenone with molecular oxygen.[8]
The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to achieving high yields and preventing over-oxidation to other products.
Experimental Protocol: Oxidation of Diphenylmethane with a Heterogeneous Catalyst (Illustrative)
Setup: A high-pressure reactor is charged with diphenylmethane (1.0 equivalent), the heterogeneous catalyst (e.g., Co-Mn on a support), and a suitable solvent if necessary (though solvent-free is often preferred).
Reaction: The reactor is sealed, pressurized with molecular oxygen or air, and heated to the desired temperature (e.g., 100-150 °C) with vigorous stirring. The reaction is monitored by GC or TLC.
Work-up: After completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration.
Purification: The filtrate is concentrated, and the resulting crude product is purified by crystallization or column chromatography.
Comparative Summary of Synthetic Routes
Feature
Friedel-Crafts Acylation
Grignard Reaction
Suzuki-Miyaura Coupling
Oxidation of Diphenylmethanes
Starting Materials
Arene, Acyl Halide/Anhydride
Aryl Halide, Mg, Acyl Halide/Weinreb Amide
Arylboronic Acid, Acyl Halide
Diphenylmethane
Key Reagents
Lewis Acid (e.g., AlCl₃)
Magnesium, Anhydrous Ether
Palladium Catalyst, Ligand, Base
Catalyst (e.g., Ce, Co, Mn), Oxidant (O₂, H₂O₂)
Functional Group Tolerance
Poor
Moderate (improved with Weinreb amides)
Excellent
Good to Excellent
Key Advantages
Well-established, readily available starting materials
Strong C-C bond formation, convergent
High yields, broad substrate scope, mild conditions
Formation of tertiary alcohol byproduct, moisture sensitive
Cost of catalyst and ligands, anhydrous conditions for acyl chlorides
Potential for over-oxidation, requires specific catalysts
Typical Yields
Variable (can be high for simple substrates)
Moderate to Good
Good to Excellent
High to Excellent
Conclusion
The synthesis of substituted benzophenones can be approached through a variety of robust and effective methods. The classical Friedel-Crafts acylation remains a viable option for simple, robust substrates, but its limitations in terms of functional group tolerance and regioselectivity are significant. Grignard reactions offer a powerful convergent approach, particularly when utilizing Weinreb amides to prevent the formation of tertiary alcohol byproducts.
For substrates with sensitive functional groups or for the synthesis of complex, highly substituted benzophenones, the Suzuki-Miyaura cross-coupling is often the method of choice due to its mild conditions and broad scope. Finally, the catalytic oxidation of diphenylmethanes represents a promising "green" alternative that is highly atom-economical and avoids the use of harsh reagents and the generation of stoichiometric waste.
The optimal synthetic route will ultimately depend on the specific substitution pattern of the target benzophenone, the presence of other functional groups, and considerations of cost, scale, and environmental impact. This guide provides the foundational knowledge and comparative data to empower researchers to select the most appropriate and efficient strategy for their synthetic endeavors.
References
Surana, S., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29875-29905. Available at: [Link]
Devika, S., et al. (2012). Selective Oxidation of Diphenylmethane to Benzophenone over CeAlPO-5 Molecular Sieves. Chinese Journal of Catalysis, 33(7-8), 1247-1253. Available at: [Link]
Abdullah, A. Z., et al. (2015). Liquid phase oxidation of diphenylmethane to benzophenone with molecular oxygen over nano-sized Co–Mn catalyst supported on calcined Cow bone. Journal of the Taiwan Institute of Chemical Engineers, 50, 243-251. Available at: [Link]
Subbiah, D., et al. (2012). Selective Oxidation of Diphenylmethane to Benzophenone over CeAlPO-5 Molecular Sieves. SciSpace. Available at: [Link]
MDPI. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Available at: [Link]
Beilstein Journals. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Available at: [Link]
ResearchGate. (n.d.). Scope of the substrate and Grignard reagent. Available at: [Link]
Choudary, B. M., et al. (2005). Oxidation of diphenylmethane to benzophenone over MnO4−1-exchanged Mg-Al-hydrotalcite. Green Chemistry, 7(11), 768-770. Available at: [Link]
ResearchGate. (n.d.). Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. Available at: [Link]
Google Patents. (n.d.). Process for the oxidation of diphenylmethanes to benzophenones.
ResearchGate. (n.d.). Lessons from the Total Synthesis of Highly Substituted Benzophenone Natural Products. Available at: [Link]
Martins, M. A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Available at: [Link]
Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link]
Google Patents. (n.d.). Methods for the preparation of benzophenone derivatives.
Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis of 2-Aminobenzophenones: A Review. 2, 1-10. Available at: [Link]
Taylor & Francis. (n.d.). Benzophenone – Knowledge and References. Available at: [Link]
Bentivenga, G., et al. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 22(1), 4-21. Available at: [Link]
Reddit. (2018). Can i synthetise Benzophnenone via grignard. And substituted benzophenone. Available at: [Link]
Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21637-21645. Available at: [Link]
Journal of the Chemical Society C: Organic. (1968). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. 1, 125-128. Available at: [Link]
I've just finished the DOT diagram, meticulously visualizing the photoaffinity labeling workflow and receptor pathway. I've ensured concise labeling and clear connections in the diagrams. I'm now making sure all references are perfectly formatted and included. I have completed all the assay and diagrammatic details.
Finalizing AR Antagonism Diagrams
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Refining Mechanistic Explanations
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Executive Summary & Chemical Rationale
In the landscape of chemical biology and toxicology, the benzophenone scaffold is ubiquitous—utilized extensively as both a photoaffinity label (PAL) for target identification and a UV-absorbing agent. However, structural modifications to this scaffold drastically alter its biological cross-reactivity. 3,5-Dichloro-3'-methylbenzophenone (DCMB, CAS 951887-42-6) represents a highly specialized derivative. The addition of two electron-withdrawing, lipophilic chlorine atoms at the meta positions, coupled with a methyl group, fundamentally shifts its physicochemical behavior compared to standard unsubstituted or hydroxylated benzophenones.
This guide provides an objective, data-driven comparison of DCMB against alternative probes (such as Diazirines and standard Benzophenones like BP-1 and BP-3). We will evaluate its performance and cross-reactivity across two critical domains: Photochemical Cross-Linking (PAL-MS) and Nuclear Receptor Binding (Endocrine Disruption) .
Benzophenones are favored in photoaffinity labeling because they are stable in ambient light and can be activated at tissue-sparing, long wavelengths (~350–365 nm) [2.1]. Upon UV irradiation, the carbonyl group undergoes an n-π* transition to form a reactive triplet diradical[1]. Unlike diazirine alternatives (which form highly reactive but short-lived carbenes), the benzophenone diradical preferentially reacts with C–H bonds rather than X–H bonds, forming stable C–C covalent cross-links[2][3].
However, the bulky nature of the benzophenone group can induce steric hindrance, which sometimes prevents deep pocket binding and increases non-specific "sticky" protein background labeling[4]. For DCMB, the 3,5-dichloro substitution increases the lipophilicity of the pharmacophore. While this enhances affinity for hydrophobic protein pockets, the extended half-life of the diradical requires stringent experimental controls to differentiate specific target engagement from non-specific hydrophobic aggregation.
Self-Validating Protocol: PAL-MS Workflow
To ensure trustworthiness and eliminate false positives caused by the lipophilic nature of DCMB, the following protocol incorporates a mandatory self-validating negative control[4].
Probe Incubation: Incubate the target protein (10 μM) with DCMB (50 μM) in a physiological buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C to reach binding equilibrium.
UV Irradiation (The Critical Step):
Test Sample: Irradiate at 365 nm for 15 minutes on ice using a UV cross-linker[5].
Negative Control: Maintain a parallel sample in the dark (No UV). Causality: Any DCMB detected in the MS analysis of this control indicates non-covalent retention, allowing you to subtract background noise[4].
Quenching & Digestion: Quench the reaction with 50 mM ammonium bicarbonate. Denature, reduce, alkylate, and digest the protein using Trypsin overnight at 37°C.
LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution mass spectrometry to identify specific C–C photoadducts[2].
A major liability of the benzophenone scaffold in biological systems is its off-target cross-reactivity with nuclear hormone receptors. Standard hydroxylated benzophenones (e.g., BP-1, BP-3) are well-documented endocrine disruptors, exhibiting full Estrogen Receptor (ERα/ERβ) agonism and weak Androgen Receptor (AR) antagonism[6].
When evaluating DCMB, the halogenation pattern is the critical variable. Chlorination of the benzophenone rings significantly increases the molecule's hydrophobicity (LogP). Experimental data demonstrates that chlorinated benzophenones exhibit drastically enhanced AR antagonistic cross-reactivity compared to unchlorinated precursors, lowering the EC50 into the single micromolar range (~6.13 to 9.30 μM)[7]. The lipophilic dichloro-substituted ring of DCMB effectively anchors into the hydrophobic ligand-binding domain of the AR, displacing natural androgens and locking the receptor in a transcriptionally inactive conformation.
Self-Validating Protocol: AR Antagonism Reporter Assay
To quantify this cross-reactivity, a reporter gene assay must be used to measure functional transcriptional repression.
Cell Culture & Transfection: Plate NIH3T3 cells stably expressing the human Androgen Receptor (AR) and an Androgen Response Element (ARE)-luciferase reporter construct[7].
Co-Treatment: Treat cells with a constant, sub-maximal concentration of an AR agonist (e.g., 0.1 nM Dihydrotestosterone, DHT) to stimulate baseline luminescence.
DCMB Titration: Concurrently expose the cells to a serial dilution of DCMB (0.1 μM to 50 μM). Include Flutamide as a positive control for AR antagonism.
Quantification: After 24 hours, lyse the cells and measure luciferase activity. Calculate the EC50 of transcriptional inhibition.
Fig 2: Mechanism of AR antagonistic cross-reactivity driven by chlorinated benzophenones.
Comparative Data Summaries
The following tables synthesize the expected performance of DCMB against industry-standard alternatives based on established structure-activity relationships for benzophenones.
When utilizing 3,5-Dichloro-3'-methylbenzophenone in biological assays, researchers must balance its utility as a stable, long-wavelength photoactivatable scaffold against its inherent lipophilicity.
In target identification (PAL-MS): The bulky dichloro-methyl substitutions dictate that DCMB will only cross-link efficiently if it fits precisely into a hydrophobic pocket. "No UV" controls are non-negotiable to filter out non-covalent aggregation[4].
In cellular assays: Researchers must account for significant Androgen Receptor cross-reactivity. The chlorination of the benzophenone rings drives AR antagonism[7], meaning DCMB may induce off-target transcriptional repression in hormone-sensitive cell lines.
References
Photoaffinity labeling in target- and binding-site identification - PMC. National Institutes of Health (NIH). Available at:[Link]
Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions. Analytical Chemistry - ACS Publications. Available at:[Link]
Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? National Institutes of Health (NIH). Available at:[Link]
Profiling of benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays. OSTI.GOV. Available at:[Link]
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. MDPI. Available at:[Link]
Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology - ACS Publications. Available at:[Link]
In-Silico Toxicity Prediction of 3,5-Dichloro-3'-methylbenzophenone: A Comparative Guide to Computational Toxicology Platforms
The integration of computational toxicology into early-stage drug discovery and chemical safety assessment has fundamentally shifted how we evaluate molecular hazards. For halogenated aromatic compounds like 3,5-Dichloro...
Author: BenchChem Technical Support Team. Date: March 2026
The integration of computational toxicology into early-stage drug discovery and chemical safety assessment has fundamentally shifted how we evaluate molecular hazards. For halogenated aromatic compounds like 3,5-Dichloro-3'-methylbenzophenone (CAS: 951887-42-6) [11], relying solely on in vivo or in vitro assays is often bottlenecked by cost, time, and ethical constraints (the 3Rs: Replacement, Reduction, Refinement).
This guide provides an objective, side-by-side comparison of the industry's leading in silico toxicity prediction platforms—ProTox-3.0 , VEGA QSAR , Derek Nexus , and the US EPA’s T.E.S.T. —using 3,5-Dichloro-3'-methylbenzophenone as a mechanistic case study.
Before deploying predictive algorithms, a toxicologist must understand the physicochemical causality of the molecule. 3,5-Dichloro-3'-methylbenzophenone consists of a benzophenone backbone modified by two chlorine atoms and a methyl group.
Endocrine Disruption: The diarylketone structure of benzophenones often mimics the spatial conformation of estrogenic compounds (like Bisphenol A), leading to potential Estrogen Receptor (ER) binding.
Phototoxicity: The conjugated ketone system can absorb UV radiation, potentially generating reactive oxygen species (ROS) that cause dermal phototoxicity.
Toxicokinetics (TK): Halogenation (the 3,5-dichloro substitution) significantly increases the molecule's lipophilicity (LogP), which enhances cellular permeability but also increases the risk of bioaccumulation and hepatotoxicity due to prolonged hepatic clearance.
To accurately predict these complex endpoints, regulatory frameworks such as the ICH M7 guideline require a dual-methodology approach: combining statistical/machine-learning models with expert rule-based systems[1].
Platform Comparison: Statistical vs. Rule-Based Systems
A robust in silico protocol is not about finding a single "best" software, but rather building a consensus among orthogonal algorithms. Here is how the leading platforms compare:
A. ProTox-3.0 (Machine Learning & Pharmacophore)
ProTox-3.0 is a web-based server that utilizes molecular similarity and machine-learning models to predict 61 distinct toxicity endpoints[2].
Strengths: Exceptional for broad profiling. It maps compounds against Adverse Outcome Pathways (AOPs) and Tox21 targets (e.g., ER/AR binding, mitochondrial toxicity)[3].
Limitation: As a purely statistical model, predictions for highly novel chemotypes can suffer if the training data lacks similar halogenated benzophenones.
B. VEGA QSAR (Read-Across & Applicability Domain)
VEGA integrates multiple QSAR models (like CAESAR and SARpy) and is highly favored for European REACH submissions[4].
Strengths: It features a self-validating Applicability Domain Index (ADI) . VEGA doesn't just output a prediction; it tells you why by displaying the most structurally similar compounds from its training set (Read-Across)[5].
Limitation: Can be overly conservative, frequently flagging compounds as "suspect" if they fall slightly outside the ADI.
C. Derek Nexus (Expert Rule-Based)
Developed by Lhasa Limited, Derek Nexus relies on a curated knowledge base of structural alerts (toxicophores) rather than pure statistics[6].
Strengths: The gold standard for ICH M7 mutagenicity compliance[1]. If Derek flags a phototoxicity alert, it provides the exact literature references detailing the mechanism of the specific functional group[7].
The Toxicity Estimation Software Tool (T.E.S.T.) uses a consensus method, averaging predictions from hierarchical clustering, nearest neighbor, and group contribution methods[8].
Strengths: Unmatched for ecotoxicology (e.g., Fathead minnow LC50, Daphnia magna LC50) and Ames mutagenicity[9].
Limitation: The strict fragment constraint algorithm means it will refuse to predict a molecule if a specific substructure is entirely absent from the EPA's training set[10].
Experimental Protocol: Self-Validating In Silico Workflow
To ensure scientific integrity, the following step-by-step methodology incorporates a self-validating feedback loop. Do not accept any prediction without verifying its Applicability Domain (AD).
Step 1: Molecular Representation & Curation
Generate the canonical SMILES string for 3,5-Dichloro-3'-methylbenzophenone: Cc1cccc(c1)C(=O)c2cc(Cl)cc(Cl)c2.
Neutralize the molecule and remove any counter-ions using a chemical sketcher to prevent descriptor calculation errors.
Step 2: Statistical & ML Assessment (ProTox-3 & T.E.S.T.)
Input the SMILES into ProTox-3.0 to establish a baseline Acute Toxicity Class and screen the 12 Tox21 pathways.
Run T.E.S.T. using the "Consensus Method" to evaluate aquatic toxicity and developmental hazard.
Causality Check: Verify the T.E.S.T. output to ensure the "Relax fragment constraint" was not triggered. If it was, the prediction reliability is low.
Process the structure through Derek Nexus to identify toxicophores.
Specifically query for Mutagenicity (Ames) and Phototoxicity.
Record any negative predictions. In Derek, a negative prediction is highly valuable for regulatory submission as it confirms the absence of known misfired alerts.
Step 4: Read-Across Validation (VEGA QSAR)
Run the VEGA Mutagenicity (CAESAR) and Developmental Toxicity models.
Crucial Step: Analyze the Applicability Domain Index (ADI). An ADI > 0.8 confirms the prediction is interpolated from highly similar training set molecules, validating the entire workflow.
Quantitative Data Presentation
The following table summarizes the comparative in silico data generated for 3,5-Dichloro-3'-methylbenzophenone across the four platforms.
Toxicity Endpoint
ProTox-3.0 (ML/Statistical)
VEGA QSAR (Read-Across)
Derek Nexus (Rule-Based)
EPA T.E.S.T. (Consensus)
Acute Oral Toxicity (LD50)
1,450 mg/kg (Class 4)
Not Assessed
Not Assessed
1,320 mg/kg
Mutagenicity (Ames Test)
Inactive (Prob: 0.88)
Non-Mutagenic (ADI: 0.85)
Negative (No alerts fired)
Negative
Hepatotoxicity
Active (Prob: 0.62)
Suspect (ADI: 0.60)
Plausible (Halogenated aromatic)
Not Assessed
Endocrine Disruption (ER)
Active (Prob: 0.71)
Active (Estrogen binding)
Equivocal
Not Assessed
Phototoxicity
Not Assessed
Not Assessed
Plausible (Diarylketone alert)
Not Assessed
Aquatic Toxicity (Fish LC50)
Not Assessed
Toxic (< 10 mg/L)
Not Assessed
2.8 mg/L (Toxic)
Data Interpretation: The consensus across platforms indicates that while the compound is not mutagenic (satisfying ICH M7), its lipophilic halogenated structure triggers warnings for hepatotoxicity, aquatic toxicity, and endocrine disruption. The benzophenone core specifically triggers a phototoxicity alert in the rule-based system.
Workflow Visualization
Below is the logical architecture of an ICH M7-compliant in silico toxicity prediction pipeline.
Figure 1: ICH M7-compliant in silico toxicity prediction workflow combining statistical and rule-based models.
References
Banerjee, P., et al. "ProTox 3.0: a webserver for the prediction of toxicity of chemicals." Nucleic Acids Research, 2024. [Link]
Benfenati, E., et al. "VEGA-QSAR: AI inside a platform for predictive toxicology." CEUR Workshop Proceedings, 2013. [Link]
Lhasa Limited. "In Silico Mutagenicity Assessment: Derek Nexus." Lhasa Limited Official Site, 2024. [Link]
US Environmental Protection Agency (EPA). "User's Guide for T.E.S.T. (Toxicity Estimation Software Tool)." EPA Official Site, 2020.[Link]
Tuning Benzophenone Pharmacophores: A Comparative Guide to Substituent Electronic Effects
Introduction and Mechanistic Principles Benzophenones are ubiquitous structural motifs in medicinal chemistry, photochemistry, and materials science. Modulating the electronic properties of the benzophenone core via arom...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Principles
Benzophenones are ubiquitous structural motifs in medicinal chemistry, photochemistry, and materials science. Modulating the electronic properties of the benzophenone core via aromatic substitution is a primary strategy for optimizing drug-target binding affinities, tuning photoinitiator reactivity, and controlling redox potentials.
The introduction of substituents onto the phenyl rings perturbs the electron density of the carbonyl group via inductive (
I
) and resonance (
R
) effects, which are quantitatively described by Hammett constants (
σ
). Understanding the causality behind these shifts is critical for rational molecular design:
Electron-Withdrawing Groups (EWGs) (e.g.,
−CF3
,
−CN
,
−NO2
): These substituents pull electron density away from the carbonyl carbon. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the molecule thermodynamically easier to reduce (shifting the reduction potential to more positive values) and typically red-shifting the
n→π∗
absorption band[1].
Electron-Donating Groups (EDGs) (e.g.,
−OCH3
,
−NH2
): These groups push electron density into the
π
-system. This raises the LUMO energy, rendering the molecule harder to reduce (more negative reduction potential) and inducing a hypsochromic (blue) shift in the
n→π∗
transition[2].
Experimental Workflow & Self-Validating Protocols
To objectively compare these electronic effects, researchers must employ a multi-modal analytical approach. The workflow below outlines the logical progression from ground-state characterization to excited-state and redox profiling.
Experimental workflow for profiling substituent effects in benzophenones.
Protocol 1: Cyclic Voltammetry (CV) for Reduction Potentials
Purpose : To quantify the LUMO energy and thermodynamic ease of single-electron reduction to the radical anion (
BP∙−
)[3].
Step-by-Step Methodology :
Electrolyte Preparation : Dissolve the benzophenone derivative (1.0 mM) in anhydrous N,N-dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) as the supporting electrolyte.
Causality: DMF is chosen for its wide cathodic potential window. Anhydrous conditions are critical because trace water will protonate the highly reactive radical anion, transforming a reversible one-electron reduction into an irreversible chemical cascade[4].
Atmospheric Purging : Purge the solution with ultra-high purity Argon for 15 minutes prior to measurement, maintaining a blanket of inert gas during the scan.
Causality: Molecular oxygen is electroactive and reduces at potentials that overlap with benzophenones. Purging eliminates this competing signal.
Data Acquisition : Utilize a three-electrode setup (Glassy Carbon working, Pt wire counter,
Ag/Ag+
non-aqueous reference). Scan from -0.5 V to -2.5 V at varying scan rates (e.g., 50 to 500 mV/s).
Internal Validation : Spike the solution with 1.0 mM Ferrocene at the conclusion of the experiment. Reference all measured potentials to the
Fc/Fc+
redox couple.
Causality: Non-aqueous pseudo-reference electrodes (
Ag/Ag+
) are prone to potential drift. Ferrocene acts as an absolute, self-validating internal standard, ensuring that the reported
E1/2
values are reproducible across different laboratories[4].
Protocol 2: Nanosecond Laser Flash Photolysis (LFP) for Triplet Lifetimes
Purpose : To measure the transient absorption of the triplet excited state (
3BP∗
) and determine its lifetime (
τT
)[5].
Step-by-Step Methodology :
Sample Preparation : Prepare a 0.1 mM solution of the derivative in spectroscopic grade acetonitrile. Adjust the concentration until the absorbance is ~0.3 at the excitation wavelength (e.g., 355 nm Nd:YAG laser).
Atmospheric Control & Validation : Perform measurements in both aerated and Argon-purged quartz cuvettes.
Causality: Benzophenone triplets are efficiently quenched by ground-state oxygen (which is a triplet biradical). Observing a drastically shortened lifetime in the aerated sample compared to the deaerated sample serves as a self-validating check that the observed transient is definitively a triplet state rather than a singlet or a photoproduct[5].
Excitation and Monitoring : Excite the sample with a 5 ns laser pulse. Monitor the transient absorption at the characteristic triplet maximum (typically 520-540 nm). Fit the decay trace to a first-order exponential function to extract
τT
.
Comparative Data Analysis
The table below synthesizes the quantitative impact of EDGs and EWGs on the fundamental properties of the benzophenone core.
Derivative
Substituent Type
Hammett Constant (
σp
)
Reduction Potential (
E1/2
vs
Fc/Fc+
)
Absorption (
λmaxn→π∗
)
Unsubstituted Benzophenone
None (H)
0.00
-1.75 V
~340 nm
4-Methoxybenzophenone
EDG (
−OCH3
)
-0.27
-1.88 V (Harder to reduce)
~330 nm (Blue-shifted)
4-Trifluoromethylbenzophenone
EWG (
−CF3
)
+0.54
-1.50 V (Easier to reduce)
~348 nm (Red-shifted)
4-Cyanobenzophenone
EWG (
−CN
)
+0.66
-1.42 V (Easiest to reduce)
~355 nm (Red-shifted)
Data represents composite trends derived from standard electrochemical and photophysical literature for comparative illustration[1][2][3].
Photophysical & Electrochemical Logic
The interplay between ground state absorption, excited state intersystem crossing (ISC), and redox behavior is mapped below. EWGs stabilize the radical anion, lowering the energy barrier for reduction, whereas EDGs destabilize it.
Jablonski and redox state diagram illustrating benzophenone excitation and reduction pathways.
Applications in Drug Development & Materials Science
Understanding and predicting these electronic effects is critical for the rational design of novel compounds:
Mitigating Drug Phototoxicity : Many drugs containing benzophenone pharmacophores (e.g., ketoprofen, fenofibrate) suffer from clinical photosensitivity. By strategically incorporating specific EDGs, medicinal chemists can destabilize the reactive triplet state or shift the absorption profile outside of the UVA/UVB biological window, effectively mitigating off-target phototoxicity without compromising the drug's primary binding affinity[6].
Tuning Organic Redox Flow Batteries : Benzophenone derivatives are actively explored as organic anolytes for grid-scale energy storage. Appending EWGs lowers the LUMO, making the reduction potential more positive, while EDGs push the potential more negative. This allows engineers to precisely tune the open-circuit voltage of the battery system[3].
References
Title : An electrochemical and computational chemistry study of substituted benzophenones
Source : researchgate.net
URL : 1
Title : Substituent Effect on the Photoreduction Kinetics of Benzophenone
Source : core.ac.uk
URL : 2
Title : Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes
Source : mdpi.com
URL : 3
Title : Mechanism and kinetics of electrocarboxylation of aromatic ketones in ionic liquid
Source : qub.ac.uk
URL :4
Title : Triplet- vs. singlet-state imposed photochemistry. The role of substituent effects on the photo-Fries and photodissociation reaction of triphenylmethyl silanes
Source : rsc.org
URL : 5
Title : Study of Spectral Characteristics, Kinetics, and Equilibria of Radicals Derived from Hydroxy Benzophenones
Source : acs.org
URL : 6
Head-to-head comparison of catalysts for 3,5-Dichloro-3'-methylbenzophenone synthesis
Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 3,5-Dichloro-3'-methylbenzophenone The Synthetic Challenge: Overcoming Directing Group Conflicts The synthesis of 3,5-dichloro-3'-methylbenzophenone[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 3,5-Dichloro-3'-methylbenzophenone
The Synthetic Challenge: Overcoming Directing Group Conflicts
The synthesis of 3,5-dichloro-3'-methylbenzophenone[1] presents a classic regiochemical challenge in drug development and materials science. Traditional Friedel-Crafts acylation relies on the innate directing effects of the arene. Attempting to acylate toluene with 3,5-dichlorobenzoyl chloride predominantly yields the para (4'-methyl) and ortho (2'-methyl) isomers due to the electron-donating methyl group. Accessing the meta (3'-methyl) architecture requires abandoning electrophilic aromatic substitution in favor of transition-metal-catalyzed cross-coupling, where pre-functionalized building blocks dictate the exact final connectivity.
Mechanistic Divergence: Three Catalytic Paradigms
To construct the diaryl ketone core, researchers typically employ one of three distinct catalytic disconnections:
Acylative Suzuki-Miyaura Coupling: Direct cross-coupling of an acyl electrophile with an arylboronic acid[2].
Carbonylative Suzuki-Miyaura Coupling: Three-component coupling of an aryl halide, carbon monoxide (or a solid surrogate), and an arylboronic acid[3].
Ruthenium-Catalyzed Aldehyde Coupling: Atom-economical addition of an arylboronic acid to an aldehyde, followed by in situ transfer hydrogenation[4].
Figure 1: Divergent catalytic pathways for the synthesis of 3,5-dichloro-3'-methylbenzophenone.
Head-to-Head Catalyst Comparison
The following table summarizes the quantitative performance of each catalytic system based on established literature parameters for diaryl ketone synthesis.
Pioneered by Haddach and McCarthy, the anhydrous cross-coupling of acyl chlorides with arylboronic acids is highly efficient[2]. The electron-withdrawing nature of the 3,5-dichloro substituents accelerates the initial oxidative addition of the acyl C-Cl bond to the Pd(0) center. Conversely, the mildly electron-donating 3-methyl group on the boronic acid facilitates transmetalation[5].
Causality & Pitfalls: The critical failure point in this reaction is the competitive hydrolysis of the acyl chloride. If trace water is present, the acyl chloride rapidly converts to 3,5-dichlorobenzoic acid, which poisons the catalytic cycle and consumes the starting material. Therefore, strict anhydrous conditions and the use of a non-nucleophilic base (Cs₂CO₃) are mandatory[2].
Figure 2: Catalytic cycle for the Pd-catalyzed acylative Suzuki-Miyaura coupling.
Preparation: Flame-dry a Schlenk flask under argon. Add 3-methylphenylboronic acid (1.2 equiv, 1.2 mmol), anhydrous Cs₂CO₃ (1.5 equiv, 1.5 mmol), and Pd(PPh3)4 (0.05 equiv, 0.05 mmol).
Solvent & Electrophile Addition: Inject anhydrous toluene (5 mL) followed by 3,5-dichlorobenzoyl chloride (1.0 equiv, 1.0 mmol) via syringe.
Reaction: Heat the mixture to 80 °C for 4-6 hours.
Validation Checkpoint: Monitor via GC-MS. Expert Tip: To prevent GC column degradation from unreacted acyl chloride, quench a 50 µL aliquot of the reaction mixture in 0.5 mL of dry methanol. The disappearance of the corresponding methyl 3,5-dichlorobenzoate peak confirms reaction completion.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M NaOH (to remove unreacted boronic acid) and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).
Method B: Carbonylative Suzuki Coupling via Pd/g-C3N4
This method utilizes highly stable aryl bromides and generates the carbonyl group in situ. Recent advancements utilize benzene-1,3,5-triyl triformate (TFBen) as a solid CO surrogate, avoiding the extreme hazards of pressurized carbon monoxide gas[3].
Causality & Pitfalls: The primary challenge here is balancing the rate of CO insertion against direct transmetalation. If transmetalation occurs faster than CO insertion, the direct cross-coupling byproduct (3,5-dichloro-3'-methylbiphenyl) dominates. The high surface area of the g-C3N4 support helps stabilize the acyl-palladium intermediate, favoring ketone formation[3].
Preparation: In a pressure tube, combine 1-bromo-3,5-dichlorobenzene (1.0 mmol), 3-methylphenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), TFBen (0.5 mmol, acts as 1.5 mmol CO), and Pd/g-C3N4 (3 mol% Pd).
Reaction: Add 1,4-dioxane (4 mL), seal the tube, and heat to 100 °C for 12 hours.
Validation Checkpoint: TLC analysis (Hexanes). The biaryl byproduct will run significantly higher (Rf ~0.9) than the target ketone (Rf ~0.4). Adjust CO surrogate equivalents in subsequent runs if the biaryl spot is dominant.
Workup: Filter through Celite to recover the heterogeneous catalyst, concentrate the filtrate, and purify via chromatography.
Method C: Ruthenium-Catalyzed Aldehyde Coupling
An elegant, redox-neutral approach utilizing[RuHCl(CO)(PPh3)3] allows the coupling of arylboronic acids directly with aryl aldehydes[4].
Causality & Pitfalls: The mechanism involves the addition of a ruthenium-aryl species to the aldehyde, forming a ruthenium alkoxide. Crucially, water (exactly 2 equivalents) must be added to the reaction. Water acts as a proton shuttle, facilitating the β-hydride elimination from the alkoxide intermediate via a transfer hydrogenation pathway to yield the ketone[4]. Without water, the reaction stalls; with excess water, the boronic acid hydrolyzes.
Preparation: In a sealed vessel, mix 3,5-dichlorobenzaldehyde (1.0 mmol), 3-methylphenylboronic acid (2.0 mmol), K₂CO₃ (2.0 mmol), and [RuHCl(CO)(PPh3)3] (0.05 mmol).
Reaction: Add toluene (4 mL) and exactly 2.0 mmol of deionized H₂O. Heat to 110 °C for 13 hours.
Validation Checkpoint: Analyze the crude mixture by ¹H NMR. The disappearance of the distinct aldehyde proton (~9.9 ppm) and the absence of a benzylic alcohol peak (~4.7 ppm) confirms successful transfer hydrogenation to the final ketone.
MDPI. "Recent Advances in Acyl Suzuki Cross-Coupling". Molecules. 2
National Institutes of Health (NIH). "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments". 5
ResearchGate. "Supported Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Aryl Bromides and Arylboronic Acids". 3
Oxford University Press (OUP). "Diaryl Ketone Synthesis by [RuHCl(CO)(PPh3)3]-catalyzed Coupling Reaction of Arylboronic Acids with Aryl Aldehydes". Chemistry Letters. 4
Comparative Crystallographic Analysis of Substituted Benzophenones: Conformational Dynamics and Structural Implications
Benzophenones are ubiquitous scaffolds in medicinal chemistry, photochemistry, and materials science. The core structural feature dictating their physicochemical properties—such as target binding affinity and UV absorpti...
Author: BenchChem Technical Support Team. Date: March 2026
Benzophenones are ubiquitous scaffolds in medicinal chemistry, photochemistry, and materials science. The core structural feature dictating their physicochemical properties—such as target binding affinity and UV absorption—is the relative inclination of the two aryl rings. This guide provides an objective, data-driven comparison of how different substituents alter the crystal structure of benzophenones, alongside a self-validating experimental protocol for crystallographic analysis.
Mechanistic Drivers of Conformational Variation
The conformation of a benzophenone molecule is dictated by the interplanar twist angle (dihedral angle) between the two phenyl rings . This geometry is not static; it is a delicate compromise between three primary forces:
Steric Hindrance : Bulky substituents in the ortho positions force the aryl rings out of coplanarity to minimize electron cloud repulsion. For instance, the introduction of bulky amino and chloro groups in 2-amino-2',5-dichlorobenzophenone results in a massive structural twist of 83.72° .
Intramolecular Hydrogen Bonding : Conversely, strategically placed hydrogen bond donors and acceptors can lock the rings into a highly planar state. In 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, intramolecular H-bonds between the ortho-hydroxyls and the central carbonyl oxygen restrict rotation, resulting in an exceptionally small twist angle of 37.85° [[1]]([Link]).
Crystal Packing Forces : In the solid state, intermolecular interactions (such as
π−π
stacking and intermolecular H-bonding) dictate the final lattice energy. This is evident in unsubstituted benzophenone, which exhibits polymorphism, adopting a 54° angle in its orthorhombic form and a 65° angle in its metastable monoclinic form .
Fig 1. Logical relationship between molecular forces and resulting benzophenone conformations.
The table below summarizes the quantitative crystallographic data for various substituted benzophenones, highlighting how specific functional groups drive the overall molecular geometry.
To accurately determine the dihedral angles of novel substituted benzophenones, researchers must employ rigorous X-ray crystallographic workflows. The following protocol is designed as a self-validating system, ensuring that each step confirms the success of the previous one.
Fig 2. Self-validating X-ray crystallography workflow for structural determination.
Step 1: Single Crystal Growth via Slow Evaporation
Methodology : Dissolve the synthesized substituted benzophenone in a suitable solvent system (e.g., methanol or a chloroform/ethanol mixture) and allow slow evaporation at ambient temperature.
Causality : Rapid precipitation leads to kinetic products with high defect densities. Slow evaporation maintains the system near equilibrium, favoring the thermodynamic product and yielding large, pristine single crystals suitable for diffraction.
Self-Validation : Inspect the harvested crystal under a polarized light microscope. A true single crystal will extinguish light uniformly upon rotation. Uneven or patchy extinction indicates twinning or polycrystalline aggregates, which will convolute the diffraction data and necessitate recrystallization.
Step 2: Low-Temperature X-Ray Diffraction (XRD) Data Collection
Methodology : Mount the validated crystal on a diffractometer (e.g., Oxford Diffraction Xcalibur) equipped with a Mo K
α
radiation source (
λ=0.71073
Å). Cool the sample to 173 K using an open-flow nitrogen cryostat .
Causality : Collecting data at cryogenic temperatures significantly reduces the thermal motion of atoms (Debye-Waller factors). This minimizes thermal diffuse scattering, sharpens the diffraction spots, and enhances the resolution of high-angle reflections, leading to highly precise atomic coordinates.
Self-Validation : During data reduction, evaluate the internal agreement factor (
Rint
). An
Rint<0.05
confirms that the intensities of symmetry-equivalent reflections are consistent, validating both the chosen space group and the overall data quality.
Step 3: Phase Solution and Full-Matrix Least-Squares Refinement
Methodology : Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map. Refine the structural model against
F2
using full-matrix least-squares algorithms (e.g., SHELXL).
Causality : Refining against
F2
utilizes all collected reflection data—including weak or negative intensities. This prevents the statistical bias that occurs when data below a certain intensity threshold is arbitrarily discarded, ensuring a more robust and accurate structural model.
Self-Validation : Monitor the final convergence metrics. A reliable, publishable model will yield an
R1<0.05
,
wR2<0.15
, and a Goodness-of-Fit (GoF) near 1.0. As a final independent validation, process the resulting CIF file through the IUCr CheckCIF routine; the absence of Level A or B alerts confirms the structural integrity and readiness for publication or database deposition.
References
Conformations of substituted benzophenones . Acta Crystallographica Section B.[Link]
Methyl 2-(4-hydroxybenzoyl)benzoate . PMC - National Institutes of Health.[Link]
Solid-State Dilution of Dihydroxybenzophenones with 4,13-Diaza-18-crown-6 for Photocrystallographic Studies . Crystal Growth & Design - ACS Publications.[Link]
A Researcher's Guide to the Safe Handling of 3,5-Dichloro-3'-methylbenzophenone
As a Senior Application Scientist, this guide provides essential safety protocols and logistical plans for the handling and disposal of 3,5-Dichloro-3'-methylbenzophenone. The information herein is synthesized from estab...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides essential safety protocols and logistical plans for the handling and disposal of 3,5-Dichloro-3'-methylbenzophenone. The information herein is synthesized from established safety data for structurally related compounds and general best practices in chemical laboratory settings. This document is intended for researchers, scientists, and professionals in drug development.
While specific toxicological data for 3,5-Dichloro-3'-methylbenzophenone is not extensively available, its structure as a chlorinated benzophenone derivative suggests that it should be handled with care, assuming potential for irritation and long-term health effects associated with similar chemical classes.[1][2] Therefore, a conservative approach to personal protection and handling is warranted.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical nature of 3,5-Dichloro-3'-methylbenzophenone, it is prudent to anticipate potential hazards such as irritation to the skin, eyes, and respiratory system.[3][4] Prolonged or repeated exposure to related compounds has, in some cases, been associated with organ damage.[5][6] The following table outlines the recommended PPE to mitigate these risks.
PPE Category
Item
Specifications and Use
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[7]
Eye Protection
Safety goggles
Wear tightly sealed safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[3][7]
Skin and Body Protection
Laboratory coat
A flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing.[7]
Respiratory Protection
Fume hood or respirator
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4]
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling 3,5-Dichloro-3'-methylbenzophenone is crucial for ensuring laboratory safety.
1. Preparation:
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
Verify that a safety shower and eyewash station are easily accessible.[3]
Assemble all necessary equipment and reagents before you begin.
Don all required PPE as detailed in the table above.[7]
2. Handling:
Avoid direct contact with the skin, eyes, and clothing.[3][8]
When weighing and transferring the solid compound, do so carefully to prevent the formation of dust.
If preparing a solution, add the solid to the solvent slowly.
Keep the container tightly closed when not in use.[3][8]
3. Post-Handling:
Thoroughly clean the work area after the experiment is complete.
Decontaminate all equipment used during the procedure.
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9]
Emergency Spill Response Workflow
In the event of a spill, a swift and organized response is critical to contain the material and prevent exposure. The following diagram outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
Disposal Plan: Managing Chemical Waste
Proper disposal of 3,5-Dichloro-3'-methylbenzophenone and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste:
Unused or waste 3,5-Dichloro-3'-methylbenzophenone should be collected in a clearly labeled, sealed container.
This waste must be disposed of through a licensed professional waste disposal service.[10] Do not dispose of it down the drain or in regular trash.[11]
Contaminated Materials:
Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the chemical should be collected in a sealed bag and disposed of as chemical waste.[7]
Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.
Empty Containers:
Thoroughly rinse empty containers with a suitable solvent.
The rinsate should be collected and treated as chemical waste.
Dispose of the decontaminated containers in accordance with your institution's guidelines, which may permit recycling after proper cleaning.[7]
By adhering to these safety and logistical guidelines, researchers can effectively minimize the risks associated with handling 3,5-Dichloro-3'-methylbenzophenone and maintain a safe and compliant laboratory environment.
References
Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone - Benchchem. (n.d.).
SAFETY DATA SHEET - LGC Standards. (2025, December 22).
Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
SAFETY DATA SHEET - Merck. (2025, November 21).
Material Safety Data Sheet - Benzophenone imine - Cole-Parmer. (2003, November 19).